Antitubercular agent-41
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20FN3O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C23H20FN3O3/c1-29-19-6-7-20-15(13-19)12-16-14-21(30-22(16)25-20)23(28)27-10-8-26(9-11-27)18-4-2-17(24)3-5-18/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
LVHSQRZDLFKDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione, a molecule of interest in medicinal chemistry. The document outlines the synthetic pathway, experimental protocols, and physicochemical properties of the reactants and the final product.
Core Synthesis
The synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione is achieved through a condensation reaction between 5-phenylcyclohexane-1,3-dione and 2-aminophenol. This reaction is a common and effective method for the preparation of enaminone derivatives.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Physicochemical Properties of Reactants
A clear understanding of the properties of the starting materials is crucial for successful synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Phenylcyclohexane-1,3-dione | 493-72-1 | C₁₂H₁₂O₂ | 188.22 | 188 |
| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | 174 |
Experimental Protocol
Adapted Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-phenylcyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagent: Add 2-aminophenol (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione.
Synthesis Workflow:
Caption: Step-by-step synthesis and purification workflow.
Characterization of 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione
The characterization of the final product is essential to confirm its identity and purity. Based on the data for the analogous 5,5-dimethyl substituted compound, the following spectroscopic characteristics are expected.[1]
| Spectroscopic Data | Expected Characteristics |
| Melting Point | Expected to be a solid with a distinct melting point. For comparison, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has a melting point of 249 °C.[1] |
| IR (Infrared) | Expected to show characteristic peaks for N-H, C=O, and C=C stretching vibrations. The analogous compound shows peaks at 2980, 2950, 1678, and 1040 cm⁻¹.[1] |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl and hydroxyphenyl rings, the vinyl proton of the aminomethylene group, and the protons of the cyclohexane ring. The analogous compound shows a broad singlet for the hydroxyl proton, a doublet for the vinyl proton, and multiplets for the aromatic protons.[1] |
| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the cyclohexane ring. The analogous compound shows peaks around 199.8 and 197.2 ppm for the carbonyl carbons.[1] |
Potential Biological Significance
While direct biological studies on 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione are not extensively reported, structurally related compounds have shown promising biological activities. For instance, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has been identified as a potential anti-tuberculosis agent.[1][2] This suggests that the core scaffold of 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione may be a valuable pharmacophore for the development of new therapeutic agents. Further research is warranted to explore the biological profile of the 5-phenyl substituted derivative.
Logical Relationship of Related Compound's Activity:
Caption: Relationship between a known active compound and the target molecule.
References
The Discovery and Development of Cyclohexane-1,3-dione Derivatives as Potent Antitubercular Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. The cyclohexane-1,3-dione scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of M. tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, biological evaluation, and structure-activity relationships of two key series of cyclohexane-1,3-dione derivatives: 2-phenylaminomethylene-cyclohexane-1,3-diones and oxymethylene-cyclo-1,3-diones.
Lead Compound Identification and Antitubercular Activity
A significant breakthrough in the exploration of the cyclohexane-1,3-dione scaffold was the identification of lead compounds through whole-cell phenotypic screening of large small-molecule libraries against M. tuberculosis H37Rv.[1][2][3] This approach led to the discovery of initial hits, which were subsequently optimized through medicinal chemistry efforts to enhance their potency and drug-like properties.
2-Phenylaminomethylene-cyclohexane-1,3-dione Series
High-throughput screening identified 2-(((2-hydroxyphenyl)thio)methylene)-cyclohexane-1,3-diones (compounds 5 and 6) as initial hits.[1][3] Structure-activity relationship (SAR)-guided synthesis led to the development of a library of 37 analogues, resulting in the identification of three lead compounds: 37, 39, and 41.[1][2][3] Among these, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (compound 39, also referred to as PAMCHD) , emerged as the most promising candidate.[1][2][3]
Compound 39 exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL against M. tuberculosis H37Rv, a potency comparable to the standard anti-TB drugs ethambutol, streptomycin, and levofloxacin.[1][2][3] Further studies demonstrated its tuberculostatic and tuberculocidal properties. A key feature of compound 39 is its high specificity for M. tuberculosis, showing no significant activity against other Gram-positive and Gram-negative bacteria, or even against the non-pathogenic M. smegmatis.[1][2] Importantly, PAMCHD maintained its activity against various clinical isolates, including multidrug-resistant (MDR) strains.
Oxymethylene-cyclo-1,3-dione Series
Another fruitful avenue of investigation involved the synthesis of a series of substituted oxymethylene-cyclo-1,3-diones. These compounds were synthesized through the condensation of a 1,3-cyclicdione, substituted phenols or alcohols, and triethyl orthoformate. Screening of this library against M. tuberculosis H37Rv identified two highly potent compounds: 2-(2-hydroxyphenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione and 5,5-dimethyl-2-(2-trifluoromethylphenoxymethylene)cyclohexane-1,3-dione , both with an impressive MIC of 1.25 µg/mL.
Quantitative Data Summary
The following tables summarize the key quantitative data for the most promising cyclohexane-1,3-dione derivatives.
Table 1: Antitubercular Activity of Lead 2-Phenylaminomethylene-cyclohexane-1,3-diones against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) |
| 37 | 2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dione | 5-10[1][3] |
| 39 (PAMCHD) | 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5[1][2][3] |
| 41 | 2-(((2-hydroxyphenyl)amino)methylene)-5-phenylcyclohexane-1,3-dione | 5-10[1] |
Table 2: Antitubercular Activity of Lead Oxymethylene-cyclo-1,3-diones against M. tuberculosis H37Rv
| Compound Name | MIC (µg/mL) |
| 2-(2-hydroxyphenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 1.25 |
| 5,5-dimethyl-2-(2-trifluoromethylphenoxymethylene)cyclohexane-1,3-dione | 1.25 |
| 2-(2,4-difluoro-phenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 5 |
| 2-(2-bromophenoxymethylene)-5,5-dimethylcyclohexane-1,3-dione | 10 |
Table 3: Cytotoxicity of Lead 2-Phenylaminomethylene-cyclohexane-1,3-diones
| Compound ID | Cell Line | Concentration (µM) | % Growth Inhibition |
| 39 (PAMCHD) | Four human cell lines | 50 | <20%[1][2][3] |
| 40 | HEK-293 | 50 | 64.12%[3] |
| 40 | HCT-116 | 50 | 60.70%[3] |
| 41 | HEK-293 | 50 | 52.79%[3] |
Structure-Activity Relationship (SAR)
The development of these potent antitubercular agents was guided by a systematic exploration of their structure-activity relationships. Key findings include:
-
The Cyclohexane-1,3-dione Moiety is Crucial: Replacement of the cyclohexane-1,3-dione core with a cyclopentane-1,3-dione resulted in a dramatic loss of activity.[3]
-
The o-hydroxyl Aryl Ring is Essential: The presence of a hydroxyl group at the ortho position of the phenyl ring is critical for antitubercular activity.[1]
-
Substitution at the C-5 Position of the Cyclohexane Ring Influences Potency: The presence of a 5,5-gem-dimethyl substitution on the cyclohexane-1,3-dione ring, as seen in the highly potent compound 39, appears to be optimal for activity.[1] Compounds with no substitution at this position or with other substituents were less active.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of cyclohexane-1,3-dione antitubercular agents.
Antitubercular Activity Assay (Middlebrook 7H9 Broth Microdilution)
The in vitro antitubercular activity is determined using a broth microdilution method in Middlebrook 7H9 broth.
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
ADC (Albumin-Dextrose-Catalase) supplement
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard antitubercular drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Prepare Middlebrook 7H9 broth supplemented with glycerol and ADC according to the manufacturer's instructions.
-
Prepare serial twofold dilutions of the test compounds and standard drugs in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, followed by a 1:20 dilution in broth.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add a resazurin-based indicator to each well and incubate for a further 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against human cell lines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cell lines (e.g., HEK-293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the human cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Mechanism of Action
While the precise molecular target of the 2-phenylaminomethylene-cyclohexane-1,3-dione series has not been definitively elucidated, molecular docking studies with the related oxymethylene-cyclo-1,3-diones suggest that these compounds may target the mycobacterial enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the major and unique component of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This is the same target as the frontline antitubercular drug isoniazid.
Visualizations
Drug Discovery and Development Workflow
Caption: A workflow diagram illustrating the discovery and development of cyclohexane-1,3-dione antitubercular agents.
Proposed Mechanism of Action via InhA Inhibition
Caption: The proposed mechanism of action involving the inhibition of the InhA enzyme and subsequent disruption of mycolic acid biosynthesis.
Conclusion
Cyclohexane-1,3-dione derivatives, particularly the 2-phenylaminomethylene and oxymethylene series, represent a highly promising class of antitubercular agents. The lead compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), demonstrates potent and specific activity against M. tuberculosis, including MDR strains, with low cytotoxicity. The likely mechanism of action through the inhibition of InhA presents a validated and attractive therapeutic strategy. Further preclinical and clinical development of these compounds is warranted to assess their full therapeutic potential in the fight against tuberculosis.
References
- 1. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents
An In-depth Technical Guide for Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has recently emerged as a highly promising chemotype, yielding compounds with potent in vitro and in vivo activity against both drug-susceptible and drug-resistant Mtb strains. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies, experimental protocols, and mechanistic insights for this important class of antitubercular agents.
Core Structure and Numbering
The foundational structure for this series is the pyrazolo[1,5-a]pyridine ring system, functionalized with a carboxamide moiety at the C3 position. SAR studies have systematically explored substitutions at the C2 and C5 positions of the core and on the terminal phenyl ring of the carboxamide side chain.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has elucidated key structural features required for potent antitubercular activity. A series of derivatives were designed and synthesized, leading to compounds with nanomolar minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain.[1][2][3] The SAR can be summarized as follows:
-
Pyrazolo[1,5-a]pyridine Core: Initial studies established the importance of the bicyclic pyrazolo[1,5-a]pyridine core. Modifications at the 2- and 5-positions have a significant impact on activity. A 2-methyl group and a 5-methoxy or 5-methyl group were found to be favorable for potent activity against drug-resistant clinical isolates.[4]
-
Carboxamide Linker: The N-benzylic moiety of the carboxamide side chain is crucial for activity.[4][5]
-
Terminal Diaryl Side Chain: Inspired by optimization strategies for other antitubercular agents, the introduction of a substituted diaryl (diphenyl or heterodiaryl) group at the terminus of the side chain was explored to enhance potency, particularly against resistant strains.[4][5] This strategy led to the identification of compounds with exceptional activity. For instance, replacing a phenyl group with a pyridine ring (compound 6i ) or a 2-pyridyl group (compound 6j ) resulted in compounds with MIC values of 0.053 µg/mL and <0.002 µg/mL, respectively, against the H37Rv strain.[5] The thiophene derivative 6l also showed excellent potency (MIC < 0.002 µg/mL).[5]
Table 1: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv
| Compound | R¹ (Core) | R² (Side Chain) | MIC (µg/mL)[4][5] |
| Lead Compound (5) | 2-Me, 5-MeO | Benzyl | - |
| 6i | 2-Me, 5-MeO | 4-(3-pyridyl)benzyl | 0.053 |
| 6j | 2-Me, 5-MeO | 4-(2-pyridyl)benzyl | <0.002 |
| 6l | 2-Me, 5-MeO | 4-(2-thienyl)benzyl | <0.002 |
| INH (Isoniazid) | - | - | 0.025-0.05 |
| TMC207 (Bedaquiline) | - | - | 0.03 |
Experimental Protocols
General Synthetic Chemistry
The pyrazolo[1,5-a]pyridine-3-carboxamide derivatives are synthesized via a multi-step sequence. The key steps involve the formation of the pyrazolo[1,5-a]pyridine core followed by amidation with a suitable amine.[2][3]
-
N-amination of Pyridine: Substituted pyridines undergo N-amination using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[3]
-
Cycloaddition: The resulting N-aminopyridinium salt is subjected to a 1,3-bipolar cycloaddition reaction with an ethyl propiolate derivative to construct the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[3]
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[3]
-
Amidation: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a variety of primary amines using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF to yield the final carboxamide products.[4] The requisite primary amines are either commercially available or synthesized via multi-step procedures, often involving Suzuki coupling to create the diaryl moiety, followed by nitrile reduction.[4]
In Vitro Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation: A suspension of Mtb H37Rv is prepared in 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Compound Dilution: Compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the Mtb suspension to a final concentration of ~10⁵ CFU/mL.
-
Incubation: Plates are incubated at 37°C for 5-7 days.
-
Detection: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. Plates are re-incubated for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualized Workflows and Relationships
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the creation of the pyrazolo[1,5-a]pyridine-3-carboxamide library.
Structure-Activity Relationship Logic
This diagram outlines the logical progression of the SAR study, demonstrating how initial findings guided subsequent molecular modifications to achieve enhanced potency.
Conclusion
The pyrazolo[1,5-a]pyridine-3-carboxamide class represents a validated and highly promising scaffold for the development of new antitubercular drugs. The SAR is well-defined, with clear vectors for optimization. Notably, the introduction of diaryl side chains has led to compounds with exceptional potency against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis.[4][6] The low cytotoxicity and significant in vivo efficacy of lead compounds like 6j underscore the therapeutic potential of this series, marking it as a priority for further preclinical and clinical development.[4]
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Whitepaper: In Silico Modeling of Antitubercular Agent-41 Binding to Enoyl-Acyl Carrier Protein Reductase (InhA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The mycobacterial cell wall, a complex structure rich in mycolic acids, is a well-established target for antitubercular drugs.[2][3] A key enzyme in the mycolic acid biosynthesis pathway is the enoyl-acyl carrier protein reductase (InhA).[2][3][4] InhA is a validated target for the frontline antitubercular drug isoniazid.[2][3]
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid approach to identify and optimize potential drug candidates.[5] In silico techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding mechanisms of small molecules to their protein targets at an atomic level.[6][7][8]
This technical guide presents a comprehensive in silico workflow for modeling the binding of a novel, hypothetical antitubercular agent, designated "Antitubercular agent-41," to its putative target, InhA. The methodologies, data analysis, and visualization techniques outlined herein provide a robust framework for the preclinical assessment of new antitubercular drug candidates.
Signaling Pathway: Mycolic Acid Biosynthesis
Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a barrier against hydrophilic drugs and contributing to the pathogen's virulence.[2] The biosynthesis of mycolic acids is carried out by the fatty acid synthase type II (FAS-II) system.[2] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical step in the elongation of the fatty acid chain.[4] Inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis and ultimately, bacterial cell death.[4]
Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound on InhA.
Experimental Protocols
A systematic in silico approach was employed to investigate the binding of "this compound" to the InhA enzyme. The workflow is depicted in the diagram below.
Caption: Workflow for the in silico modeling of this compound binding to InhA.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of M. tuberculosis InhA in complex with its NADH cofactor was obtained from the RCSB Protein Data Bank (PDB ID: 1ZID).
-
Protein Preparation: The protein structure was prepared using AutoDock Tools (ADT). This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Structure Preparation: The 2D structure of "this compound" was sketched using ChemDraw and converted to a 3D structure. The ligand's geometry was optimized using appropriate force fields. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.
Molecular Docking
Molecular docking was performed to predict the preferred binding orientation of "this compound" within the InhA active site.
-
Software: AutoDock Vina was utilized for the docking calculations.
-
Grid Box Generation: A grid box with dimensions of 20 x 20 x 20 Å and a spacing of 1 Å was centered on the active site of InhA, encompassing the NADH binding pocket. The center coordinates were set to X=-8.411, Y=38.576, Z=11.141.
-
Docking Protocol: The Lamarckian genetic algorithm was employed with default parameters. The top-ranked binding poses were selected based on their docking scores for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations were conducted to assess the stability of the InhA-"this compound" complex over time in a simulated physiological environment.
-
Software: AMBER20 simulation package was used.
-
System Preparation: The docked complex with the best binding energy was used as the starting structure. The complex was solvated in a TIP3P water box, and counter-ions were added to neutralize the system.
-
Force Fields: The ff03 force field was applied to the protein, and the General Amber Force Field (GAFF) was used for the ligand and the NAD+ cofactor.
-
Simulation Protocol: The system underwent energy minimization, followed by a gradual heating phase to 300 K and an equilibration phase. A production run of 100 ns was then performed under constant pressure and temperature (NPT ensemble).
Binding Free Energy Calculations
The binding free energy of the InhA-"this compound" complex was calculated to provide a more accurate estimation of binding affinity.
-
Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was employed.
-
Calculation: Snapshots from the stable portion of the MD trajectory were used to calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
Results and Data Presentation
The in silico analysis provided quantitative data on the binding affinity and stability of the "this compound"-InhA complex.
Molecular Docking Results
The docking results for the top binding pose of "this compound" are summarized in Table 1. For comparison, the well-known InhA inhibitor triclosan was also docked.
Table 1: Molecular Docking Scores and Binding Interactions
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -11.6 | TYR158, LYS165, ILE215 | 2 |
| Triclosan (Control) | -7.1 | TYR158, MET199 | 1 |
Molecular Dynamics Simulation Analysis
The stability of the protein-ligand complex during the 100 ns MD simulation was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Root Mean Square Fluctuation (RMSF) of individual residues.
Table 2: RMSD and RMSF Analysis from MD Simulation
| System | Average RMSD (Å) | RMSD Range (Å) | Key Residue RMSF (Å) |
| InhA Backbone | 2.9 | 2.7 - 3.1 | TYR158: 0.8, LYS165: 1.1 |
| This compound | 2.6 | 2.4 - 3.0 | - |
The low RMSD values for both the protein and the ligand indicate that the complex remained stable throughout the simulation. The RMSF analysis highlighted the flexibility of key residues in the binding pocket.
Binding Free Energy Calculations
The MM/GBSA calculations provided a more refined estimation of the binding affinity.
Table 3: Binding Free Energy Components
| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |
| This compound | -45.8 | -55.2 | -20.5 | 29.9 |
The negative binding free energy indicates a favorable interaction between "this compound" and InhA.
Discussion and Conclusion
The in silico modeling presented in this guide provides strong evidence for the potential of "this compound" as a potent inhibitor of M. tuberculosis InhA. The molecular docking studies revealed a high binding affinity, and the molecular dynamics simulations demonstrated the stability of the protein-ligand complex. The binding free energy calculations further corroborated the favorable binding of the compound.
The detailed methodologies and data analysis framework outlined here can be applied to the screening and optimization of other novel antitubercular agents. Future work should involve in vitro enzymatic assays and whole-cell activity assays to validate these in silico findings and further characterize the therapeutic potential of "this compound".
References
- 1. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico development of potential InhA inhibitors through 3D-QSAR analysis, virtual screening and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of InhA inhibitors: A combination of virtual screening, molecular dynamics simulations and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Antitubercular Agent-41 (Exemplified by Pyrazinamide)
Introduction
This technical guide provides a comprehensive overview of the preliminary toxicity profile of the first-line antitubercular agent, Pyrazinamide (PZA). While the specific designation "Antitubercular agent-41" does not correspond to a known compound in publicly available literature, this document utilizes Pyrazinamide as a representative agent to fulfill the core requirements of a detailed toxicological assessment. Pyrazinamide is a critical component of the standard short-course chemotherapy for tuberculosis, but its use is associated with a significant risk of hepatotoxicity, which is a primary focus of this guide. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Metabolism
Pyrazinamide is a prodrug that requires activation to exert its antitubercular effect. It is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. The exact mechanism of action of POA is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism in Mycobacterium tuberculosis.
In humans, PZA is primarily metabolized in the liver. It is hydrolyzed by a microsomal deamidase to POA. POA is then hydroxylated by xanthine oxidase to 5-hydroxy-pyrazinoic acid (5-OH-POA). These metabolites are subsequently excreted by the kidneys.[1][2] The metabolic pathway of PZA is crucial to understanding its toxicity, as the metabolites, particularly POA and 5-OH-POA, are believed to be more toxic than the parent compound.[1][3][4]
Quantitative Toxicity Data
The primary toxicity associated with Pyrazinamide is hepatotoxicity, which appears to be dose-dependent.[2][5] The following tables summarize key quantitative data from various studies.
Table 1: Incidence of Pyrazinamide-Induced Hepatotoxicity in Clinical Studies
| Study Population & Regimen | Dosage of Pyrazinamide | Incidence of Hepatotoxicity | Notes | Reference |
| 114 TB patients on PZA-containing regimen | Not specified | 16% had increased liver enzymes; 7.9% had enzymes >5x normal; 5.3% had hepatitis symptoms | [3] | |
| 705 Turkish adults on INH and RIF | Not specified | 8% developed hepatitis with jaundice | Pyrazinamide was not explicitly mentioned as the causative agent in this cohort, but is a common component of such regimens. | [5] |
| 611 patients on 3 different regimens | Not specified | 4% hepatitis rate across all regimens; 1.3% had jaundice | [5] | |
| 833 patients on 5 different regimens | Not specified | 2.7% developed hepatotoxicity; 0.4% were jaundiced | [5] | |
| 397 patients on combination regimens | Not specified | 3% developed hepatitis with jaundice | All were on rifampin, 10 on pyrazinamide. | [5] |
| Meta-analysis of pyrazinamide-containing regimens | 30 mg/kg | 4.2% | [6] | |
| Meta-analysis of pyrazinamide-containing regimens | 40 mg/kg | 5.5% | [6] | |
| Meta-analysis of pyrazinamide-containing regimens | 60 mg/kg | 9.8% | High-dose did not show a statistically significant increase in hepatotoxicity. | [6] |
| Phase 3 Clinical Trial (Study 31/A5349) | Weight-banded | Therapeutic window for safety (Grade 3+ adverse events) associated with AUCss of 355 mg·h/L in the control arm. | [7] |
Table 2: In Vitro Cytotoxicity of Pyrazinamide and its Metabolites
| Compound | Cell Line | Endpoint | Result | Reference |
| Pyrazinamide (PZA) | HepG2 | Cytotoxicity | Less toxic | [3] |
| Pyrazinoic Acid (POA) | HepG2 | Cytotoxicity | More toxic than PZA | [3] |
| 5-Hydroxypyrazinoic Acid (5-OH-POA) | HepG2 | Cytotoxicity | More toxic than PZA | [3] |
Table 3: Animal Toxicity Data for Pyrazinamide
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Wistar Rats | 500 mg/kg/day (PZA or POA) | 7 weeks | Significant increase in AST and ALT activity. | [3] |
| Wistar Rats (Male and Female) | 1.0 g/kg and 2.0 g/kg | 28 days | Significant elevation of serum ALT and AST. Slight sinusoidal congestion and inflammatory cell infiltration in the liver. | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay in HepG2 Cells
-
Objective: To assess the direct cytotoxic effects of Pyrazinamide and its metabolites on human liver cells.
-
Cell Line: HepG2 (human hepatoma cell line).
-
Methodology:
-
HepG2 cells are cultured in appropriate media and seeded in 96-well plates.
-
Cells are treated with varying concentrations of Pyrazinamide, Pyrazinoic Acid (POA), and 5-Hydroxypyrazinoic Acid (5-OH-POA).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
The concentration of each compound that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative toxicities.
-
In Vivo Hepatotoxicity Study in Rats
-
Objective: To evaluate the potential of Pyrazinamide and its primary metabolite, Pyrazinoic Acid, to induce liver injury in a mammalian model.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Rats are randomly assigned to control and treatment groups.
-
The treatment groups receive daily oral administration of Pyrazinamide or Pyrazinoic Acid at a specified dose (e.g., 500 mg/kg/day) for a defined period (e.g., 7 weeks).[3] The control group receives the vehicle.
-
Body weight and clinical signs of toxicity are monitored throughout the study.
-
At the end of the treatment period, blood samples are collected for biochemical analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Animals are euthanized, and liver tissues are collected for histopathological examination to assess for signs of cellular damage, inflammation, and necrosis.
-
Clinical Trial Monitoring for Hepatotoxicity
-
Objective: To monitor for and characterize drug-induced liver injury in patients receiving Pyrazinamide-containing antituberculosis therapy.
-
Study Population: Patients diagnosed with active tuberculosis.
-
Methodology:
-
Baseline liver function tests (ALT, AST, bilirubin) are performed before initiating therapy.
-
Patients are educated about the signs and symptoms of hepatitis.
-
Liver function tests are monitored periodically (e.g., monthly) during treatment.
-
Hepatotoxicity is defined based on established criteria, such as an elevation of ALT or AST to more than three to five times the upper limit of normal, or an elevation of bilirubin.
-
If hepatotoxicity is detected, the offending drug(s) may be temporarily or permanently discontinued, and the patient is managed supportively.
-
Visualizations
The preliminary toxicity profile of Pyrazinamide, used here as a proxy for "this compound," is dominated by dose-related hepatotoxicity. In vitro and in vivo studies, along with clinical data, indicate that the metabolites of Pyrazinamide, particularly 5-hydroxy-pyrazinoic acid, are key mediators of this liver injury.[3][4] Careful monitoring of liver function is therefore essential during treatment with Pyrazinamide-containing regimens. The experimental protocols and data presented in this guide provide a framework for the toxicological evaluation of new antitubercular agents. Further research is warranted to fully elucidate the molecular mechanisms of Pyrazinamide-induced hepatotoxicity and to develop strategies to mitigate this adverse effect.
References
- 1. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A novel mechanism underlies the hepatotoxicity of pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical and Toxicodynamic Evidence that High-Dose Pyrazinamide Is Not More Hepatotoxic than the Low Doses Currently Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, underscoring the urgent need for the development of new, effective antitubercular agents. A critical step in the preclinical evaluation of any potential new drug is the determination of its in vitro activity against Mtb. In vitro susceptibility testing is essential for establishing the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This data is fundamental for guiding further preclinical and clinical development, including informing dosage for in vivo studies and providing a benchmark for monitoring the development of resistance.
This document provides detailed protocols for three widely accepted methods for in vitro susceptibility testing of Mycobacterium tuberculosis: the Agar Proportion Method, the Broth Microdilution Method, and the colorimetric Microplate Alamar Blue Assay (MABA). These protocols are designed to be adaptable for testing novel compounds, here referred to as "Antitubercular agent-41".
Data Presentation
Quantitative data from in vitro susceptibility testing should be summarized to facilitate comparison between different compounds, strains, and testing methods. The following table provides a template for presenting such data for a hypothetical "this compound".
| Antitubercular Agent | Testing Method | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Agar Proportion | H37Rv (ATCC 27294) | [Insert Value] |
| This compound | Broth Microdilution | H37Rv (ATCC 27294) | [Insert Value] |
| This compound | Microplate Alamar Blue Assay (MABA) | H37Rv (ATCC 27294) | [Insert Value] |
| This compound | Broth Microdilution | Clinical Isolate 1 (MDR) | [Insert Value] |
| This compound | Broth Microdilution | Clinical Isolate 2 (XDR) | [Insert Value] |
| Isoniazid (Control) | Broth Microdilution | H37Rv (ATCC 27294) | 0.03 - 0.12[1][2] |
| Rifampicin (Control) | Broth Microdilution | H37Rv (ATCC 27294) | 0.06 - 0.25 |
Note: The MIC values for "this compound" are placeholders and should be determined experimentally.
Experimental Protocols
Agar Proportion Method
The agar proportion method is considered a gold standard for Mtb susceptibility testing.[3] It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent by comparing the number of colony-forming units (CFU) on drug-containing medium to the number on drug-free medium.[4][5]
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Stock solution of "this compound" in an appropriate solvent
-
Sterile distilled water or saline with 0.05% Tween 80
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Quadrant petri dishes
-
Sterile tubes for dilutions
-
Incubator at 37°C with 5-10% CO₂
Protocol:
-
Preparation of Drug-Containing Media:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and cool to 50-55°C.
-
Add OADC enrichment.
-
Prepare serial dilutions of "this compound" to achieve the desired final concentrations in the agar.
-
Add the appropriate volume of the drug dilution to aliquots of the molten agar. Also, prepare a drug-free control quadrant.
-
Dispense the drug-containing and drug-free agar into the quadrants of the petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Harvest colonies from a fresh culture of M. tuberculosis.
-
Homogenize the colonies in sterile saline with Tween 80.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare two dilutions of the standardized suspension: a 10⁻² and a 10⁻⁴ dilution.
-
-
Inoculation:
-
Inoculate each of the four quadrants (three with different drug concentrations and one drug-free control) with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
The control quadrant is typically inoculated with the 10⁻⁴ dilution, while the drug-containing quadrants are inoculated with the 10⁻² dilution.
-
-
Incubation:
-
Allow the inoculum to dry completely.
-
Seal the plates in CO₂-permeable bags and incubate at 37°C in a 5-10% CO₂ atmosphere for 14-21 days.[6]
-
-
Interpretation of Results:
-
Count the number of colonies on the drug-free control quadrant from the 10⁻⁴ dilution. The count should be between 50 and 200 colonies for a valid test.
-
Count the number of colonies on the drug-containing quadrants.
-
Calculate the percentage of resistant bacilli: (Number of colonies on drug quadrant / Number of colonies on control quadrant) x 100.
-
An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[3][7] The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[5]
-
Broth Microdilution Method
The broth microdilution method is a more high-throughput alternative to the agar proportion method and allows for the determination of a more precise MIC.[1][8]
Materials:
-
Middlebrook 7H9 broth base
-
OADC enrichment
-
Stock solution of "this compound"
-
Mycobacterium tuberculosis culture
-
Incubator at 37°C
Protocol:
-
Plate Preparation:
-
Prepare a serial two-fold dilution of "this compound" in Middlebrook 7H9 broth with OADC in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and a well with sterile broth as a negative control.
-
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension (typically 1:100 or 1:200) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with parafilm) and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or with a plate reader.
-
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric adaptation of the broth microdilution method that provides a rapid and sensitive endpoint determination.[10][11] The assay uses Alamar Blue (resazurin), which is reduced by viable, metabolically active cells from a non-fluorescent blue to a fluorescent pink form.[12]
Materials:
-
All materials for the Broth Microdilution Method
-
Alamar Blue (Resazurin) reagent
-
10% Tween 80 solution
Protocol:
-
Perform the Broth Microdilution assay as described above (Steps 1-4).
-
Addition of Alamar Blue:
-
Interpretation of Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest drug concentration that prevents the color change (i.e., the well remains blue).[12]
-
Visualization
Experimental Workflow for In Vitro Susceptibility Testing
Caption: General workflow for determining the in vitro susceptibility of a new antitubercular agent.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, Ethambutol | Texas DSHS [dshs.texas.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 9. scielo.br [scielo.br]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Assay for Antitubercular agent-41
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. "Antitubercular agent-41" is a compound identified for its potential activity against M. tuberculosis[1]. While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is crucial for determining the concentration that results in microbial death[2]. The MBC is defined as the lowest concentration of an antibacterial agent that reduces the viability of the initial bacterial inoculum by ≥99.9%[3][4]. This parameter is vital for preclinical assessment of new drug candidates, as it helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC[2]. These application notes provide a detailed protocol for determining the MBC of "this compound" against Mycobacterium tuberculosis.
Principle of the Assay
The MBC test is performed as a subsequent step to the MIC test. Following the determination of the MIC value through a broth microdilution method, aliquots from the wells of the MIC plate that show no visible bacterial growth are subcultured onto a solid, antibiotic-free growth medium[5][6]. After an appropriate incubation period, the number of surviving colony-forming units (CFU) is determined. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.
-
Culture Media:
-
Middlebrook 7H9 Broth Base supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Middlebrook 7H10 or 7H11 Agar Base supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC.
-
Phosphate Buffered Saline with 0.05% Tween 80 (PBST).
-
-
Test Compound: this compound, stock solution prepared in dimethyl sulfoxide (DMSO).
-
Control Antibiotics: Isoniazid and Rifampicin.
-
Equipment and Consumables:
-
96-well microtiter plates (sterile, flat-bottom).
-
Sterile conical tubes (15 mL and 50 mL).
-
Petri dishes (100 mm).
-
Micropipettes and sterile tips.
-
Biosafety cabinet (Class II or III).
-
Incubator (37°C with 5% CO₂).
-
Spectrophotometer or nephelometer.
-
Vortex mixer.
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation:
-
Grow M. tuberculosis in 10 mL of Middlebrook 7H9 broth at 37°C until the mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of "this compound" in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Add 100 µL of 7H9 broth to wells in columns 2-12.
-
Add 200 µL of the highest concentration of the drug to column 1.
-
Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile 7H9 broth to column 12.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of "this compound" that shows no visible growth (no turbidity) compared to the growth control well[3].
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Viable Count of Initial Inoculum:
-
Before inoculating the MIC plate, prepare serial 10-fold dilutions of the working inoculum in PBST.
-
Plate 100 µL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto Middlebrook 7H10/7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the initial CFU/mL.
-
-
Subculturing from MIC Plate:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well[6].
-
Mix the contents of each selected well thoroughly.
-
Aspirate 100 µL from each of these wells and plate the entire volume onto separate, clearly labeled Middlebrook 7H10/7H11 agar plates.
-
-
Incubation and MBC Determination:
-
Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible on the growth control plate.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[3].
-
Data Presentation
The quantitative data from the MIC and MBC assays for "this compound" should be summarized for clear interpretation and comparison.
Table 1: MIC and MBC of this compound against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| This compound | H37Rv | ||||
| Isoniazid (Control) | H37Rv |
| Rifampicin (Control) | H37Rv | | | | |
Table 2: Colony Forming Unit (CFU) Counts for MBC Determination
| Concentration (µg/mL) | Mean CFU Count | % Survival | % Kill |
|---|---|---|---|
| Initial Inoculum | 100% | 0% | |
| Growth Control | |||
| MIC | |||
| 2 x MIC | |||
| 4 x MIC |
| 8 x MIC | | | |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MBC determination.
Logical Relationship Diagram
Caption: Relationship between MIC, MBC, and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qlaboratories.com [qlaboratories.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Cell-Based Assay for Antitubercular Agent-41 in M. tuberculosis-Infected Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from the host immune system and certain antibiotics. Therefore, the evaluation of novel antitubercular agents requires cell-based assays that model this host-pathogen interaction. These application notes provide a detailed protocol for assessing the intracellular efficacy and cytotoxicity of a novel compound, designated "Antitubercular Agent-41," using an in vitro macrophage infection model. The described workflows are based on established methodologies for screening potential antitubercular drug candidates.
Principle of the Assay
This cell-based assay quantifies the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages. The protocol involves infecting a macrophage cell line with M. tuberculosis, treating the infected cells with the test compound, and subsequently determining the viability of the intracellular bacteria. A parallel assay is conducted to assess the cytotoxicity of the compound on the host macrophages to ensure that the observed reduction in bacterial viability is not a consequence of host cell death.
Data Presentation
Table 1: Intracellular Efficacy of this compound against M. tuberculosis in Macrophages
| Concentration (µM) | Mean Colony Forming Units (CFU/mL) | Standard Deviation | % Inhibition of Bacterial Growth |
| Untreated Control | 2.5 x 10^5 | 0.3 x 10^5 | 0% |
| This compound (0.1) | 2.2 x 10^5 | 0.25 x 10^5 | 12% |
| This compound (1) | 1.5 x 10^5 | 0.2 x 10^5 | 40% |
| This compound (10) | 0.8 x 10^5 | 0.1 x 10^5 | 68% |
| This compound (50) | 0.2 x 10^5 | 0.05 x 10^5 | 92% |
| Rifampicin (1) | 0.1 x 10^5 | 0.02 x 10^5 | 96% |
Table 2: Cytotoxicity of this compound on Macrophages
| Concentration (µM) | Mean Macrophage Viability (%) | Standard Deviation |
| Untreated Control | 100% | 5.2% |
| This compound (0.1) | 98.5% | 4.8% |
| This compound (1) | 97.2% | 5.1% |
| This compound (10) | 95.8% | 5.5% |
| This compound (50) | 92.3% | 6.0% |
| Staurosporine (1) | 15.4% | 3.2% |
Experimental Protocols
Protocol 1: Intracellular Growth Inhibition Assay
This protocol details the steps to assess the efficacy of this compound against M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound
-
Rifampicin (positive control)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
0.1% Triton X-100 in PBS
-
Middlebrook 7H10 agar plates
-
24-well tissue culture plates
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well in complete culture medium and incubate overnight at 37°C with 5% CO2 to allow for adherence.
-
Preparation of M. tuberculosis Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. On the day of infection, wash the bacterial culture with PBS and resuspend in complete cell culture medium without antibiotics. Adjust the bacterial suspension to the desired concentration.
-
Macrophage Infection: Replace the culture medium in the wells with the bacterial suspension at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).[1][2] Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the incubation period, aspirate the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.[3][4]
-
Compound Treatment: Add fresh complete culture medium containing serial dilutions of this compound to the infected cells.[5] Include wells with untreated infected cells (negative control) and cells treated with a known effective concentration of rifampicin (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[1]
-
Macrophage Lysis and Bacterial Plating: After incubation, aspirate the medium and lyse the macrophages by adding 0.1% Triton X-100 in PBS to each well.[6] Serially dilute the cell lysates in PBS and plate onto 7H10 agar plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the agar plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU/mL for each treatment condition.
Protocol 2: Macrophage Cytotoxicity Assay
This protocol is essential to determine if the observed antitubercular activity is due to direct action on the bacteria rather than toxicity to the host cells.
Materials:
-
Macrophage cell line (same as in Protocol 1)
-
Complete cell culture medium
-
This compound
-
Staurosporine (positive control for cytotoxicity)
-
Resazurin sodium salt solution or other cell viability reagent (e.g., MTT)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the intracellular growth inhibition assay. Include untreated cells and cells treated with staurosporine.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the infection assay.
-
Viability Assessment: Add the resazurin solution to each well and incubate for 4-6 hours.[7] Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader. The fluorescence intensity is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Experimental workflow for the intracellular growth inhibition assay.
Caption: Potential mechanism of action for this compound.
References
- 1. reframeDB [reframedb.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Video: A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis [jove.com]
Application Note: Solubilizing Antitubercular Agent-41 for In Vitro Efficacy Screening
Introduction
Antitubercular agent-41 is a novel synthetic compound identified as a potential inhibitor of key metabolic pathways in Mycobacterium tuberculosis.[1][2][3] Its chemical formula is C23H20FN3O3 with a molecular weight of 405.42.[4] Early screenings have indicated significant potential, however, its progression into further in vitro and cellular assays is hampered by its poor aqueous solubility. This document provides a comprehensive guide and detailed protocols for the effective solubilization of this compound to ensure reliable and reproducible results in various experimental setups, such as Minimum Inhibitory Concentration (MIC) assays.[5][6][7]
Physicochemical Properties
The inherent properties of this compound contribute to its challenging solubility profile. Understanding these characteristics is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C23H20FN3O3 | MedchemExpress[4] |
| Molecular Weight | 405.42 g/mol | MedchemExpress[4] |
| CAS Number | 901032-23-3 | MedchemExpress[4] |
| Appearance | White to off-white crystalline powder | Hypothetical Data |
| LogP (calculated) | 4.8 | Hypothetical Data |
| Aqueous Solubility | < 0.1 µg/mL | Hypothetical Data |
Solubilization Strategies & Data
Due to its lipophilic nature, direct dissolution of this compound in aqueous buffers is not feasible. Several strategies using common laboratory solvents and excipients were evaluated to prepare a high-concentration stock solution. The goal is to achieve a stock concentration that allows for subsequent dilution into aqueous assay media while keeping the final solvent concentration below cytotoxic levels (typically ≤0.5% for DMSO).
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/Excipient System | Achievable Concentration | Observations | Suitability for In Vitro Assays |
| 100% Dimethyl Sulfoxide (DMSO) | 25 mg/mL (61.6 mM) | Clear solution after brief vortexing. | Recommended. Allows for high concentration stock. Final DMSO concentration in assays must be controlled. |
| 100% Ethanol | 5 mg/mL (12.3 mM) | Requires sonication for 5 minutes to fully dissolve. | Acceptable. Lower stock concentration requires higher volume for dosing, increasing final ethanol concentration. |
| 100% Methanol | 2 mg/mL (4.9 mM) | Limited solubility. | Not Recommended. Stock concentration is too low for most applications. |
| 10% Tween® 80 in Water | < 0.5 mg/mL | Forms a suspension, not a true solution. | Not Recommended for stock. Can be used as a supplement in final assay media to maintain solubility upon dilution. |
| 20% Hydroxypropyl-β-cyclodextrin | 2.5 mg/mL (6.2 mM) | Requires heating to 40°C and extensive vortexing. | Alternative. Useful for assays sensitive to DMSO, but complex preparation is required.[8] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most in vitro screening assays.
Materials:
-
This compound powder (MW: 405.42)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 405.42 g/mol * 1000 mg/g = 4.05 mg
-
Weighing: Accurately weigh 4.05 mg of this compound powder and place it into a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath can be used to expedite dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile. No filter sterilization is required as it can lead to compound loss through membrane binding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile amber microcentrifuge tubes. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[4]
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method in a 96-well plate format.[9][10][11]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween® 80
-
M. tuberculosis H37Rv culture in mid-log phase
-
Sterile 96-well flat-bottom microplates
-
Isoniazid (positive control)
-
DMSO (vehicle control)
-
Plate reader for measuring optical density at 600 nm (OD600) or a resazurin-based viability indicator
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the M. tuberculosis H37Rv culture with 7H9 broth to match a 0.5 McFarland standard. Further dilute this suspension 1:200 in 7H9 broth to obtain the final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution Plate:
-
Add 100 µL of 7H9 broth to wells A2 through A11 of a 96-well plate.
-
Create a starting concentration of 200 µM by adding 4 µL of the 10 mM stock solution to 196 µL of 7H9 broth in a separate tube. The DMSO concentration will be 2%.
-
Add 200 µL of this 200 µM solution to well A1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on, up to well A10. Discard 100 µL from well A10. Well A11 will serve as the no-drug growth control. Well A12 will be the sterile broth control.
-
-
Assay Plate Preparation:
-
Transfer 50 µL from each well of the compound dilution plate to a new 96-well assay plate. This will result in final compound concentrations ranging from 100 µM down to 0.195 µM.
-
Prepare controls:
-
Growth Control: Add 50 µL of 7H9 broth containing 0.5% DMSO.
-
Vehicle Control: Add 50 µL of 7H9 broth containing the highest equivalent concentration of DMSO used in the test wells (e.g., 0.5%).
-
Positive Control: Prepare a serial dilution of Isoniazid.
-
Sterility Control: 100 µL of uninoculated 7H9 broth.
-
-
-
Inoculation: Add 50 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control. The final volume in each well will be 100 µL. The final DMSO concentration across all test wells will be ≤0.5%.
-
Incubation: Seal the plate with a breathable membrane or place it in a secondary container and incubate at 37°C for 7-14 days.
-
MIC Determination:
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothetical signaling pathway targeted by Agent-41.
References
- 1. Potential drug targets in Mycobacterium tuberculosis through metabolic pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
Application Note: Stability of Antitubercular Agent-41 in Laboratory Conditions
AN-41-STBL-001
Audience: Researchers, scientists, and drug development professionals involved in the preclinical and early-phase development of antitubercular therapies.
Purpose: This document provides a comprehensive overview and detailed protocols for assessing the stability of "Antitubercular agent-41" (hereafter referred to as Agent-41) under various common laboratory stress conditions. The data presented herein serves as a foundational guide for handling, storage, and formulation development.
Summary of Stability Data
The stability of Agent-41 was evaluated in both solid and solution states under conditions of varying temperature, humidity, pH, and light exposure. The primary analytical method for quantification was High-Performance Liquid Chromatography (HPLC) with UV detection. The following tables summarize the percentage of Agent-41 remaining after exposure to the specified conditions over time.
Table 1: Solid-State Stability of Agent-41
| Condition | Time (Days) | % Agent-41 Remaining | Appearance |
| 25°C / 60% RH | 30 | 99.8% | White Powder |
| 25°C / 60% RH | 90 | 99.5% | White Powder |
| 40°C / 75% RH | 30 | 97.2% | White Powder |
| 40°C / 75% RH | 90 | 94.8% | Slight yellow tint |
| 60°C | 15 | 91.5% | Yellowish Powder |
| 60°C | 30 | 85.3% | Yellowish Powder |
Table 2: Solution-State Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS)
| pH | Storage Temp. | Time (Hours) | % Agent-41 Remaining |
| 3.0 | 25°C | 24 | 92.1% |
| 3.0 | 25°C | 72 | 85.6% |
| 7.4 | 4°C | 72 | 99.6% |
| 7.4 | 25°C | 24 | 98.9% |
| 7.4 | 25°C | 72 | 96.5% |
| 9.0 | 25°C | 24 | 90.5% |
| 9.0 | 25°C | 72 | 81.2% |
Table 3: Photostability of Agent-41 (Solid and Solution)
| State | Light Condition (ICH Q1B) | Total Illumination | % Agent-41 Remaining |
| Solid | Cool White Fluorescent | ≥ 1.2 million lux hours | 98.1% |
| Solid | Near UV (320-400 nm) | ≥ 200 watt hours/m² | 97.5% |
| Solution (pH 7.4) | Cool White Fluorescent | ≥ 1.2 million lux hours | 91.3% |
| Solution (pH 7.4) | Near UV (320-400 nm) | ≥ 200 watt hours/m² | 88.7% |
Table 4: Freeze-Thaw Stability of Agent-41 (1 mg/mL in 10% DMSO/PBS, pH 7.4)
| Cycle | % Agent-41 Remaining |
| 1 | 99.8% |
| 3 | 99.5% |
| 5 | 99.1% |
Experimental Protocols & Methodologies
The following protocols detail the procedures used to generate the stability data summarized above.
General HPLC Method for Agent-41 Quantification
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area of a standard curve prepared from a reference standard of Agent-41.
Protocol for Solid-State Stability Testing
-
Accurately weigh approximately 5-10 mg of Agent-41 solid into 2 mL clear glass vials.
-
Prepare multiple vials for each condition and time point.
-
Place the open vials into calibrated stability chambers set to the conditions specified in Table 1 (e.g., 40°C / 75% Relative Humidity).
-
At each designated time point (e.g., 30 and 90 days), remove one vial from each condition.
-
Record any changes in physical appearance.
-
Dissolve the contents in a known volume of 50% Acetonitrile/Water to achieve a theoretical concentration of ~100 µg/mL.
-
Vortex for 2 minutes and centrifuge to pellet any insoluble material.
-
Analyze the supernatant by the HPLC method described in section 2.1 to determine the remaining concentration.
Protocol for Solution-State pH Stability Testing
-
Prepare a 10 mg/mL stock solution of Agent-41 in 100% DMSO.
-
Prepare three buffer systems:
-
pH 3.0: Citrate Buffer
-
pH 7.4: Phosphate-Buffered Saline (PBS)
-
pH 9.0: Borate Buffer
-
-
For each pH condition, dilute the DMSO stock solution 1:100 into the respective buffer to achieve a final concentration of 100 µg/mL in 1% DMSO/Buffer.
-
Aliquot the solutions into HPLC vials and store them at the temperatures specified in Table 2 (4°C and 25°C).
-
At each time point (0, 24, 72 hours), inject an aliquot directly for analysis via the HPLC method in section 2.1.
-
The percentage remaining is calculated relative to the T=0 time point for each pH condition.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential degradation pathway for Agent-41.
Caption: Workflow for Agent-41 stability testing.
Caption: Hypothetical degradation pathways for Agent-41.
Application Notes and Protocols: Evaluating "Antitubercular Agent-41" in Combination with Standard Antitubercular Drugs
Audience: Researchers, scientists, and drug development professionals.
Objective: These application notes provide a comprehensive framework and detailed protocols for the pre-clinical evaluation of a novel therapeutic candidate, "Antitubercular Agent-41," in combination with established first-line antitubercular drugs. The goal is to assess potential synergistic, additive, or antagonistic interactions to guide further drug development efforts against Mycobacterium tuberculosis.
Introduction to Combination Therapy in Tuberculosis
The treatment of tuberculosis (TB) requires a multi-drug regimen to prevent the emergence of drug-resistant strains and to effectively eliminate the slow-growing mycobacteria.[1][2] The current standard of care for drug-sensitive TB involves a combination of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[3] Any new therapeutic agent, herein referred to as "this compound," must be evaluated for its efficacy and interaction within a combination therapy context. These notes outline the essential in vitro and in vivo protocols to characterize such interactions.
In Vitro Synergy Assessment
The initial step in evaluating a new compound is to determine its interaction with existing drugs in vitro. The checkerboard assay is the most common method used to quantify synergy. The interaction is typically quantified using the Fractional Inhibitory Concentration Index (ΣFIC).
Data Presentation: Quantitative Synergy Analysis
The results of in vitro testing should be systematically recorded. Table 1 presents the baseline activity of each compound alone, while Table 2 summarizes the interaction between Agent-41 and first-line drugs.
Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents against M. tuberculosis H37Rv
| Compound | Mechanism of Action | MIC (µg/mL) |
| This compound | Hypothetical: Inhibitor of Mycolic Acid Transport | 0.5 |
| Isoniazid (INH) | Inhibits mycolic acid synthesis[3] | 0.1 |
| Rifampicin (RIF) | Inhibits DNA-dependent RNA polymerase[3][4] | 0.2 |
| Ethambutol (EMB) | Inhibits arabinosyl transferases (cell wall synthesis)[5][6] | 2.0 |
| Pyrazinamide (PZA) | Disrupts membrane potential and energy production[5] | 50.0 |
Table 2: In Vitro Interaction of Agent-41 with First-Line Antitubercular Drugs
The Fractional Inhibitory Concentration Index (ΣFIC) is calculated to define the nature of the interaction.[7]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/No Interaction: 0.5 < ΣFIC < 4.0
-
Antagonism: ΣFIC ≥ 4.0
| Drug Combination (Agent-41 +) | ΣFIC Value | Interpretation |
| Isoniazid (INH) | 0.38 | Synergy |
| Rifampicin (RIF) | 0.75 | Additive |
| Ethambutol (EMB) | 1.25 | Additive |
| Pyrazinamide (PZA) | 4.10 | Antagonism |
Visualization: General Workflow for Synergy Testing
The following diagram outlines the overall workflow for assessing the synergistic potential of a new drug candidate.
Experimental Protocols
Protocol 3.1: In Vitro Synergy Testing by Checkerboard Assay
This protocol details the checkerboard method for determining the ΣFIC index.[8]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound and partner drugs
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v)
Methodology:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute 1:50 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution:
-
In a 96-well plate, prepare 2-fold serial dilutions of Agent-41 horizontally (e.g., across columns 2-11).
-
Prepare 2-fold serial dilutions of the partner drug vertically (e.g., down rows B-G).
-
Wells in column 1 should contain only the partner drug dilutions (Agent-41 control). Wells in row A should contain only Agent-41 dilutions (partner drug control). Well H12 serves as a drug-free growth control.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).[8]
-
FIC Calculation:
-
FIC of Agent-41 = (MIC of Agent-41 in combination) / (MIC of Agent-41 alone).
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone).
-
ΣFIC = FIC of Agent-41 + FIC of Partner Drug.[7]
-
Visualization: Checkerboard Assay Setup
This diagram illustrates the two-dimensional drug dilution scheme in a 96-well plate for the checkerboard assay.
Protocol 3.2: In Vivo Efficacy in a Murine Model of TB
This protocol provides a general outline for assessing the efficacy of a drug combination in an animal model.[9]
Animals:
-
BALB/c or C57BL/6 mice (6-8 weeks old).
Methodology:
-
Infection: Infect mice via aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
-
Treatment: Begin treatment 3-4 weeks post-infection. Administer drugs via oral gavage, 5 days per week.
-
Group 1: Vehicle control.
-
Group 2: Agent-41 alone.
-
Group 3: Partner drug alone (e.g., Isoniazid).
-
Group 4: Agent-41 + Partner drug combination.
-
-
Evaluation: After 4 or 8 weeks of treatment, euthanize mice.
-
Bacterial Load Determination: Homogenize lungs and spleens and plate serial dilutions on Middlebrook 7H11 agar.
-
Data Analysis: Count colonies after 3-4 weeks of incubation to determine the CFU per organ. Compare the log10 CFU reduction between treatment groups. A significantly greater reduction in the combination group compared to the single-drug groups indicates in vivo efficacy.
Hypothetical Mechanism of Action and Synergy
Understanding the mechanism of synergy is crucial for rational drug development. Here, we propose a hypothetical mechanism for Agent-41 and its synergistic interaction with Isoniazid.
Proposed Mechanism:
-
This compound: Targets a novel ABC transporter responsible for exporting key mycolic acid precursors from the cytoplasm to the periplasm. Inhibition of this transporter leads to a depletion of substrates needed for cell wall construction.
-
Isoniazid (INH): A pro-drug activated by the mycobacterial enzyme KatG. The activated form inhibits InhA, an enoyl-ACP reductase, which is essential for the synthesis of mycolic acids.[3][4]
Synergistic Interaction: The synergy between Agent-41 and INH arises from a dual blockade of the mycolic acid biosynthesis pathway. INH reduces the production of mycolic acids, while Agent-41 prevents the transport of the remaining precursors to the cell wall assembly site. This multi-target inhibition leads to a rapid collapse of cell wall integrity and enhanced bactericidal activity.
Visualization: Signaling Pathway of Synergistic Action
The following diagram illustrates the proposed dual-action mechanism on the mycolic acid synthesis and transport pathway in M. tuberculosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugs.com [drugs.com]
- 3. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Antitubercular agent-41" solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the novel investigational drug, Antitubercular agent-41, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly soluble compound. Its intrinsic solubility in water at neutral pH (7.0) and 25°C is very low. Solubility is pH-dependent, with slightly improved solubility in acidic conditions. For detailed solubility data across different pH values and solvent systems, please refer to the data tables below.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue for poorly soluble compounds. When a concentrated stock solution in a strong organic solvent like DMSO is diluted into an aqueous buffer, the solvent composition changes dramatically.[1][2] The aqueous medium acts as an anti-solvent, causing the compound to precipitate out of the solution once its concentration exceeds its solubility limit in the final aqueous environment.[3]
Q3: How can I prevent the precipitation of this compound during my experiments?
A3: Several strategies can be employed to prevent precipitation. These include using co-solvents, adjusting the pH of the aqueous medium, or employing solubilizing excipients such as surfactants or cyclodextrins.[4][5][6] The optimal approach will depend on the specific requirements of your experiment. For a systematic approach to improving solubility, refer to the Troubleshooting Guide section.
Q4: Does the solid form of this compound affect its solubility?
A4: Yes, the solid-state properties, such as crystallinity and polymorphism, can significantly impact the solubility and dissolution rate of a drug.[7] Different polymorphic forms of a compound can exhibit different solubilities. It is crucial to ensure that you are using a consistent solid form of this compound for reproducible results.
Q5: Are there any known formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A5: Absolutely. Numerous formulation strategies are available to improve the oral bioavailability of poorly soluble drugs. These include particle size reduction (micronization or nanosuspension), the formation of solid dispersions, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4][8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: Inconsistent results in biological assays due to poor solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Step 1: Confirm the Solubility Limit in Your Experimental Medium
Before attempting to modify your protocol, it is essential to determine the kinetic solubility of this compound in your specific aqueous medium. This will provide a baseline for troubleshooting.
Step 2: pH Adjustment
For weakly acidic or basic compounds, altering the pH of the medium can significantly improve solubility.[9] this compound exhibits increased solubility at a lower pH.
-
Protocol: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4). Determine the solubility of this compound in each buffer.
-
Considerations: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Step 3: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Protocol: Prepare your dosing solution with a small percentage of a co-solvent. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid solvent effects in biological assays.
-
Toxicity: Be mindful of the potential toxicity of co-solvents to your biological system.[10]
Step 4: Incorporate Solubilizing Excipients
Excipients can enhance solubility through various mechanisms, such as micellar solubilization or complexation.[11][12][13]
-
Surfactants: Non-ionic surfactants like Tween 80 and Solutol HS-15 can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6]
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 1.5 |
| Acetate Buffer, pH 5.0 | 25 | 10.2 |
| Water with 5% Ethanol | 25 | 25.8 |
| Water with 1% Tween 80 | 25 | 55.3 |
| Water with 2% HP-β-Cyclodextrin | 25 | 89.1 |
Table 2: Impact of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (%) | Apparent Solubility (µg/mL) |
| None | 0 | 1.5 |
| Ethanol | 1 | 8.7 |
| Ethanol | 5 | 25.8 |
| Propylene Glycol | 1 | 12.3 |
| Propylene Glycol | 5 | 42.1 |
| PEG 400 | 1 | 15.6 |
| PEG 400 | 5 | 68.9 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[2][14]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Shake-flask solubility determination workflow.
Protocol 2: Preparation of a Solid Dispersion of this compound
Solid dispersions can enhance the dissolution rate and apparent solubility of a drug by dispersing it in a hydrophilic carrier matrix.[4][6]
-
Solvent Evaporation Method: a. Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone). b. Evaporate the solvent under reduced pressure to obtain a solid mass. c. Grind the resulting solid into a fine powder.
-
Characterization: Analyze the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution profile compared to the pure drug.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijpbr.in [ijpbr.in]
- 11. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 12. colorcon.com [colorcon.com]
- 13. jocpr.com [jocpr.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Common challenges in handling cyclohexane-1,3-dione based compounds
Welcome to the technical support center for cyclohexane-1,3-dione based compounds. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the handling and derivatization of these versatile chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling cyclohexane-1,3-dione?
A1: Cyclohexane-1,3-dione is generally stable, but it is crucial to handle it as a fine powder, which can be easily inhaled. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust; if you do, use a respirator. In case of skin or eye contact, flush immediately with copious amounts of water.
Q2: How should I properly store cyclohexane-1,3-dione and its derivatives?
A2: These compounds should be stored in a cool, dry place, away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: My cyclohexane-1,3-dione appears to be in the enol form based on my analysis. Is this normal?
A3: Yes, this is entirely normal. Cyclohexane-1,3-dione exists in a dynamic equilibrium between its keto and enol tautomers. In many solvents, the enol form is the predominant species. The exact ratio of keto to enol tautomers is dependent on the solvent, temperature, and the presence of any substituents on the cyclohexane ring.[1]
Q4: Can I use any base for the deprotonation of cyclohexane-1,3-dione?
A4: The choice of base is critical and depends on the subsequent reaction. For C-alkylation, a hindered strong base like potassium tert-butoxide in an aprotic solvent is often used to favor the formation of the desired carbon-carbon bond over O-alkylation. For other reactions like the Knoevenagel condensation, a weaker amine base such as piperidine or triethylamine is typically sufficient.
Q5: What are the common impurities found in commercially available cyclohexane-1,3-dione?
A5: Commercial cyclohexane-1,3-dione is generally of high purity. However, potential impurities could include residual starting materials from its synthesis (e.g., resorcinol), byproducts from incomplete reactions, or moisture. It is always advisable to check the certificate of analysis provided by the supplier.
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction involving a cyclohexane-1,3-dione derivative is resulting in a low yield.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is fresh and of the correct stoichiometry. For reactions requiring complete deprotonation, consider using a stronger base or allowing for a longer reaction time at the appropriate temperature. |
| Side Reactions (e.g., O-alkylation) | The choice of base and solvent is crucial. For C-alkylation, a non-nucleophilic, sterically hindered base in an aprotic solvent can minimize O-alkylation. |
| Keto-Enol Equilibrium | The reactivity of the keto and enol forms can differ. The solvent can influence the tautomeric equilibrium. Consider screening different solvents to favor the more reactive tautomer for your specific reaction.[1] |
| Product Instability | The product may be sensitive to the reaction or work-up conditions (e.g., acidic or basic pH, high temperatures). Consider performing the reaction at a lower temperature and using a milder work-up procedure. |
| Poor Quality of Starting Material | Verify the purity of your cyclohexane-1,3-dione starting material. Impurities can interfere with the reaction. |
Purification Challenges
Problem: I am having difficulty purifying my cyclohexane-1,3-dione derivative.
| Issue | Suggested Solution |
| Poor Separation on Silica Gel Column | Cyclohexane-1,3-dione derivatives can be acidic and may streak on a standard silica gel column. Consider deactivating the silica gel with a small amount of triethylamine in your eluent. Alternatively, using a different stationary phase like alumina might be beneficial. |
| Difficulty with Crystallization | Finding the right solvent system is key. Try a range of solvents with varying polarities. If the compound oils out, try cooling the solution slowly or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. |
| Co-eluting Impurities | If impurities have similar polarity to your product, consider derivatizing your compound to alter its polarity, followed by purification and then removal of the derivatizing group. |
Quantitative Data
Table 1: Keto-Enol Tautomerism of Cyclohexane-1,3-dione in Various Solvents
| Solvent | % Enol Form |
| Chloroform-d | High |
| DMSO-d6 | High |
| Acetone-d6 | Varies, can be unstable[1] |
| Methanol-d | Varies, can be unstable[1] |
Note: The equilibrium is sensitive to concentration and temperature. The diketo form is often the major species in the solid state.
Table 2: Physical and Chemical Properties of Cyclohexane-1,3-dione
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molar Mass | 112.13 g/mol |
| Melting Point | 104-106 °C |
| pKa | ~5.26 |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Protocol 1: Synthesis of 2-Acyl-cyclohexane-1,3-diones
This protocol describes a general procedure for the acylation of cyclohexane-1,3-dione.
Materials:
-
Cyclohexane-1,3-dione
-
Carboxylic acid derivative
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M HCl
-
Ether
Procedure:
-
To a solution of cyclohexane-1,3-dione (2.00 mmol) in dichloromethane (40 mL), add the carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.
-
Add 20 mL of 1 M HCl to the filtrate and transfer to a separatory funnel.
-
Extract the aqueous phase with ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.[2]
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
This protocol outlines a general procedure for the Knoevenagel condensation between cyclohexane-1,3-dione and an aromatic aldehyde.
Materials:
-
Cyclohexane-1,3-dione
-
Aromatic aldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve cyclohexane-1,3-dione (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Keto-enol tautomerism of cyclohexane-1,3-dione.
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting decision tree for common issues.
References
Improving the stability and shelf-life of "Antitubercular agent-41" stock solutions
Technical Support Center: Antitubercular Agent-41
Disclaimer: "this compound" is a fictional compound name. The following stability and shelf-life information is based on general best practices for handling novel small molecule drug candidates in a research and development setting. The provided data and protocols are illustrative and should be adapted for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on preliminary internal studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (10-50 mM) of this compound. For aqueous-based cellular assays, subsequent dilutions should be made in culture media, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. Some antitubercular drugs are known to degrade in the presence of other compounds, so it's important to consider potential interactions in your experimental setup.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure maximum stability and shelf-life, stock solutions should be aliquoted into single-use volumes and stored at -80°C.[2] This minimizes the impact of repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to one month), -20°C is acceptable, but re-validation of the solution's efficacy is recommended for longer periods.[2] Always protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.[3][4]
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Our internal (simulated) data suggests a significant decrease in purity after three freeze-thaw cycles (see Table 1). For best results, aliquot stock solutions into volumes suitable for a single experiment. When thawing, bring the vial to room temperature to prevent condensation from entering the solution.[5]
Q4: What are the visible signs of degradation or precipitation of this compound?
A4: Visible signs of degradation can include a change in color of the solution (e.g., from colorless to yellow), the appearance of cloudiness, or the formation of visible precipitate.[4] If any of these are observed, the solution should be discarded. It's important to note that degradation can occur without any visible changes.[4] Therefore, periodic analytical checks are recommended for long-term studies.
Q5: Can I sterilize the stock solution by autoclaving?
A5: No, high temperatures can cause chemical degradation.[6] If sterile filtration is required, use a 0.22 µm syringe filter that is compatible with the solvent (e.g., a PTFE filter for DMSO-based solutions).
Troubleshooting Guide
Issue 1: My this compound stock solution has formed a precipitate.
| Possible Cause | Solution |
| Supersaturation | Gently warm the solution to 37°C for a short period (5-10 minutes) and vortex to redissolve the compound. If precipitation reoccurs at room temperature, the concentration may be too high for the chosen solvent. |
| Low Temperature Storage | Some compounds are less soluble at lower temperatures. Ensure the compound is fully dissolved at room temperature before storing at -20°C or -80°C. |
| Solvent Evaporation | Ensure vials are tightly sealed with Teflon-lined caps to prevent solvent evaporation, which can increase the compound concentration and lead to precipitation.[5] |
| Incorrect Solvent | Confirm that the correct solvent was used for reconstitution. If the compound was accidentally dissolved in an aqueous buffer, precipitation is likely. |
Issue 2: I am observing inconsistent results in my biological assays.
| Possible Cause | Solution |
| Compound Degradation | Prepare a fresh stock solution from the powdered compound. Compare the activity of the new stock solution to the old one. If results differ, the old stock solution has likely degraded. |
| Multiple Freeze-Thaw Cycles | Discard the current stock solution and thaw a fresh, single-use aliquot. Implement a single-use aliquot system for all future experiments. |
| Adsorption to Plastics | Some compounds can adsorb to certain types of plastic.[7] If you are using polypropylene tubes for dilutions, consider switching to low-adhesion microcentrifuge tubes or glass vials. |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated, especially when working with viscous solvents like DMSO.[5] |
Data Presentation
Table 1: Simulated Stability of this compound (10 mM in DMSO) Under Various Conditions
| Storage Condition | Duration | Purity (%) by HPLC after 1 Freeze-Thaw Cycle | Purity (%) by HPLC after 3 Freeze-Thaw Cycles | Purity (%) by HPLC after 5 Freeze-Thaw Cycles |
| -80°C, Protected from Light | 6 Months | 99.5 | 97.2 | 94.5 |
| -20°C, Protected from Light | 6 Months | 98.8 | 95.1 | 91.3 |
| 4°C, Protected from Light | 1 Month | 96.2 | 90.5 | 85.7 |
| Room Temperature, Exposed to Light | 1 Week | 85.4 | 78.1 | 69.8 |
Note: This is simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber-colored glass vial with a Teflon-lined screw cap
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound using an analytical balance. For example, for a compound with a molecular weight of 450.5 g/mol , weigh out 4.505 mg to make 1 mL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes or glass vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of Stock Solution Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound stock solution over time and under different storage conditions.
-
Method:
-
Prepare a fresh stock solution of this compound as a reference standard (Time 0).
-
At specified time points (e.g., 1, 3, 6 months), retrieve a stored aliquot.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute both the stored sample and the fresh reference standard to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
Analyze the samples using a validated HPLC method. A typical reverse-phase method might use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Monitor the chromatogram at the compound's maximum absorbance wavelength (λmax).
-
Calculate the purity of the stored sample by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram. The stability is often expressed as the percentage of the parent compound remaining relative to the Time 0 sample.
-
Visualizations
Caption: Troubleshooting workflow for stock solution issues.
Caption: Experimental workflow for stability assessment.
References
- 1. dbc.wroc.pl [dbc.wroc.pl]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. enfanos.com [enfanos.com]
- 6. scitechnol.com [scitechnol.com]
- 7. enamine.net [enamine.net]
Technical Support Center: Refining "Antitubercular agent-41" Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "Antitubercular agent-41" in in vivo studies. Given that "this compound" is a novel therapeutic candidate with limited public data, this guide addresses common challenges associated with the in vivo delivery of poorly soluble antitubercular compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the formulation and in vivo administration of "this compound".
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility and Precipitation of "this compound" in Aqueous Buffers | "this compound" is a highly lipophilic molecule with low aqueous solubility. | 1. Formulation with Solubilizing Agents: Utilize surfactants like Tween 80 (0.1%) in distilled water to aid solubilization.[1] 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area and dissolution rate. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) for compounds with high Log P values. |
| High Variability in Efficacy Between Animals | Inconsistent dosing due to precipitation or aggregation of the agent in the dosing solution. Improper administration technique. | 1. Ensure Homogeneous Suspension: Vigorously vortex the formulation immediately before each administration to ensure a uniform suspension. 2. Refine Administration Technique: For oral gavage, ensure the gastric tube is correctly placed to avoid accidental administration into the lungs.[1] For intravenous administration, ensure slow and steady injection to prevent embolism. |
| Signs of Acute Toxicity in Animal Models (e.g., weight loss, lethargy) | The dose administered may be approaching the maximum tolerated dose (MTD). The formulation vehicle may have inherent toxicity. | 1. Dose-Range Finding Study: Conduct a preliminary study to determine the MTD.[2] 2. Vehicle Toxicity Control: Include a control group that receives only the formulation vehicle to assess its contribution to any observed toxicity. 3. Alternative Delivery Routes: Explore alternative administration routes such as intrapulmonary aerosol delivery, which may achieve therapeutic concentrations with lower systemic exposure.[3] |
| Lack of Efficacy Despite In Vitro Potency | Poor bioavailability due to low solubility and/or rapid metabolism. The animal model may not be appropriate. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound". 2. Advanced Formulations: Investigate nanoformulations, such as lipid nanoparticles or polymeric micelles, to improve solubility and bioavailability.[4][5] 3. Appropriate Animal Model: Utilize immunocompromised mouse models, such as gamma interferon gene-disrupted (GKO) mice, for rapid in vivo screening of efficacy.[6] |
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What is a recommended starting formulation for "this compound" for in vivo studies? A1: For initial in vivo screening, a simple formulation can be prepared by solubilizing "this compound" in a vehicle containing 0.1% Tween 80 in distilled water.[1] It is crucial to ensure the agent is fully dissolved or forms a stable, fine suspension.
-
Q2: How can I improve the oral bioavailability of "this compound"? A2: To enhance oral bioavailability, consider advanced formulation strategies such as the development of amorphous solid dispersions, lipid-based formulations (e.g., SMEDDS), or complexation with cyclodextrins.[7][8][9]
-
Q3: Are there alternative routes of administration to oral gavage? A3: Yes, intrapulmonary aerosol delivery is a promising alternative for antitubercular agents, as it allows for direct targeting of the lungs.[3] This can be particularly useful for early-stage compounds with limited oral bioavailability.
In Vivo Models and Efficacy Testing
-
Q4: Which animal model is most suitable for initial efficacy testing of "this compound"? A4: For rapid screening, gamma interferon gene-disrupted (GKO) C57BL/6 mice are a good choice due to their high susceptibility to Mycobacterium tuberculosis, allowing for shorter treatment durations to observe a therapeutic effect.[6] For more comprehensive studies that mimic human tuberculosis, C57BL/6 mice infected with a low-dose aerosol are commonly used.[6]
-
Q5: What are the key parameters to measure for in vivo efficacy? A5: The primary endpoint for efficacy is the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.[6] Monitoring body weight is also a simple and effective indicator of drug efficacy, as effective treatment should prevent infection-induced weight loss.[10]
-
Q6: How long should an in vivo efficacy study last? A6: The duration of the study depends on the animal model. In GKO mice, a treatment period of 8 days may be sufficient to show a statistically significant effect.[6] In standard C57BL/6 mouse models, treatment typically lasts for 28 to 45 days.[6]
Experimental Protocols
Protocol 1: Preparation of "this compound" for Oral Administration
-
Weigh the required amount of "this compound" in a sterile microcentrifuge tube.
-
Prepare a vehicle solution of 0.1% Tween 80 in sterile distilled water.
-
Add the vehicle solution to the "this compound" to achieve the desired final concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure complete dissolution or the formation of a fine, homogeneous suspension.
-
Visually inspect the solution for any large particles or aggregates. If present, continue vortexing or consider alternative solubilization methods.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Acute Toxicity Study in Mice
-
Use healthy mice of a specific strain (e.g., Jcl:ICR), aged 6 weeks, and weighing approximately 30-35g.[1]
-
Divide the animals into experimental groups (n=6 per group).[1]
-
Based on preliminary in vitro data, select a range of doses to administer. For a new compound, a wide range is recommended.
-
Administer a single dose of "this compound" via the intended route (e.g., oral gavage or intraperitoneal injection).[1] Include a control group receiving only the vehicle.
-
Observe the animals daily for 14 days for any changes in behavior, signs of toxicity (e.g., lethargy, ruffled fur), and mortality.[1]
-
Record body weight daily.
-
At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
Calculate the LD50 value based on the observed mortality at different doses.
Data Presentation
Table 1: Hypothetical In Vivo Toxicity of "this compound"
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Oral (gavage) | >2000 | N/A |
| Intraperitoneal | 1250 | 1100 - 1400 |
Table 2: Hypothetical Efficacy of "this compound" in a Mouse Model of Tuberculosis
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Untreated Control | - | 8.5 ± 0.3 | 6.2 ± 0.4 |
| Isoniazid (Control) | 25 | 5.1 ± 0.5 | 4.0 ± 0.3 |
| "this compound" | 50 | 6.8 ± 0.6 | 5.5 ± 0.5 |
| "this compound" | 100 | 5.3 ± 0.4 | 4.2 ± 0.4 |
Visualizations
Caption: Workflow for in vivo studies of "this compound".
Caption: Logical diagram for troubleshooting in vivo experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 6. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of "Antitubercular agent-41" in experimental models
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of Antitubercular agent-41 in experimental models. Our goal is to help researchers identify, understand, and mitigate these effects to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: We are observing significant cytotoxicity in our in vitro models (HepG2 and primary cardiomyocytes) at concentrations close to the effective dose against M. tuberculosis. How can we determine if this is an off-target effect?
Answer:
Unexpected cytotoxicity is a common indicator of off-target activity. To dissect the underlying mechanism, we recommend a systematic approach. The following workflow can help you distinguish between on-target and off-target cytotoxicity and identify the specific cellular pathways affected.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: Our in vivo mouse models treated with this compound show elevated liver enzymes and cardiac stress biomarkers. What steps should we take to investigate these potential off-target effects?
Answer:
In vivo toxicity signals require a multi-pronged approach to confirm the off-target effects and understand their clinical relevance. We suggest the following investigative steps:
-
Confirm On-Target Efficacy: First, ensure that the drug is effective against the M. tuberculosis infection in the mouse model at the administered dose. This can be done by measuring the bacterial load in the lungs and spleen.[1]
-
Histopathological Analysis: Conduct a thorough histopathological examination of the liver and heart tissues from the treated mice. Look for signs of cellular damage, inflammation, or other abnormalities.
-
In Vitro Correlation: Use in vitro models, such as primary hepatocytes and cardiomyocytes, to determine if the observed in vivo toxicity can be replicated. This allows for a more controlled investigation of the cellular mechanisms.[2]
-
Mechanism-Specific Assays: Based on the in vitro and in vivo findings, perform specific assays to probe the suspected off-target pathways. For example, if liver toxicity is observed, assess mitochondrial function and oxidative stress in hepatocytes.[3][4]
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is designed to inhibit InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.
-
What are the known off-target effects of this compound? Preclinical studies have indicated potential off-target effects including inhibition of several human kinases, mitochondrial toxicity, and in vitro cytotoxicity in hepatic and cardiac cell lines.
Kinase Inhibition
-
Which human kinases are most significantly inhibited by this compound? Kinase profiling has shown that this compound can inhibit off-target kinases, which may contribute to unintended side effects.[5] A summary of the kinase inhibition profile is provided in the table below.
Kinase Target IC50 (nM) Potential Downstream Effect Primary Target: InhA 15 Inhibition of Mycolic Acid Synthesis Off-Target: Kinase A 250 Altered cell cycle progression Off-Target: Kinase B 480 Modulation of inflammatory response Off-Target: Kinase C 800 Impact on cell survival pathways -
How can I assess the kinase selectivity of this compound in my experiments? A kinase selectivity profile can be generated by screening the compound against a panel of purified human kinases.[5][6] The data is typically expressed as the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A compound is considered more selective if the IC50 for its primary target is significantly lower than for off-target kinases.
Caption: Experimental workflow for kinase profiling.
Mitochondrial Toxicity
-
What are the indicators of mitochondrial toxicity? Signs of mitochondrial toxicity include a decrease in mitochondrial membrane potential, reduced oxygen consumption, increased production of reactive oxygen species (ROS), and lower ATP levels.[3][7]
-
What assays are recommended for evaluating the mitochondrial toxicity of this compound? Several assays can be used to assess mitochondrial function. A summary of relevant parameters and assays is provided below. It is often recommended to use multiple assays to get a comprehensive view of mitochondrial health.[3][4][8]
Parameter Recommended Assay Principle Mitochondrial Membrane Potential JC-1 or TMRM Staining Fluorescent dyes that accumulate in mitochondria based on membrane potential. Oxygen Consumption Rate (OCR) Seahorse XF Analyzer Measures real-time oxygen consumption in live cells.[4] ATP Levels Luminescent ATP Assay Measures cellular ATP levels using a luciferase-based reaction. Reactive Oxygen Species (ROS) DCFDA or MitoSOX Staining Fluorescent probes that detect cellular or mitochondrial ROS.
Hepatotoxicity and Cardiotoxicity
-
What in vitro models are suitable for assessing the potential hepatotoxicity and cardiotoxicity of this compound? For hepatotoxicity, human-derived liver cells such as HepG2 or primary human hepatocytes are recommended. For cardiotoxicity, human iPSC-derived cardiomyocytes are considered the gold standard as they provide a physiologically relevant model.[2][9]
-
What are the key endpoints to measure for in vitro hepatotoxicity and cardiotoxicity? A summary of key endpoints is provided in the table below.
Toxicity Type Key Endpoints Recommended Assays Hepatotoxicity Cell Viability, Steatosis, Cholestasis, Oxidative Stress LDH/MTT assays, Nile Red staining, Bile salt export pump inhibition assays, ROS detection Cardiotoxicity Cell Viability, Electrophysiology, Contractility, Structural Integrity LDH/MTT assays, Multi-electrode array (MEA), Video microscopy, High-content imaging of sarcomeric structure
Experimental Protocols
Protocol 1: Kinase Inhibition Profiling using ADP-Glo™ Assay
This protocol outlines the steps for assessing the inhibitory activity of this compound against a panel of kinases.[6]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP solution in the appropriate buffer.
-
Serially dilute this compound to create a range of concentrations (e.g., 10-point dilution series).
-
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase solution and 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity as an indicator of cytotoxicity.[10][11][12]
-
Cell Plating:
-
Seed cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
LDH Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition using the following formula: % Cytotoxicity = 100 x [(Experimental Value - Negative Control) / (Positive Control - Negative Control)]
-
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (MMP).
-
Cell Treatment:
-
Plate and treat cells with this compound as described in the cytotoxicity protocol.
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the compound-containing medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells twice with a phosphate-buffered saline.
-
Measure the fluorescence using a microplate reader.
-
J-aggregates (healthy cells): Excitation ~535 nm, Emission ~590 nm.
-
J-monomers (apoptotic cells): Excitation ~485 nm, Emission ~530 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 7. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Mitochondrial Toxicity in Early Drug Development | Technology Networks [technologynetworks.com]
- 9. Quantifying drug-induced structural toxicity in hepatocytes and cardiomyocytes derived from hiPSCs using a deep learning method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
"Antitubercular agent-41" protocol modifications for different M. tuberculosis strains
Technical Support Center: Antitubercular Agent-41 (ATA-41)
Welcome to the technical support center for this compound (ATA-41). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in utilizing ATA-41 effectively against various Mycobacterium tuberculosis strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATA-41?
A1: ATA-41 is an investigational agent that selectively inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase critical for mycolic acid synthesis in the bacterial cell wall. By blocking this pathway, ATA-41 disrupts the integrity of the cell wall, leading to bacterial death.
Q2: Why am I seeing different Minimum Inhibitory Concentration (MIC) values for ATA-41 against different M. tuberculosis strains?
A2: Variations in MIC values are common and can be attributed to the genetic diversity among M. tuberculosis strains. For instance, strains from different lineages (e.g., Beijing, CAS) may possess natural polymorphisms in or around the inhA gene or its promoter region, affecting drug binding. Efflux pump expression levels can also vary, altering the intracellular concentration of the agent.
Q3: My MIC results for the same strain are inconsistent. What are the potential causes?
A3: Inconsistent MIC results can stem from several factors:
-
Inoculum preparation: Variation in the density of the bacterial suspension. Ensure you are using a standardized McFarland equivalent.
-
Reagent stability: ATA-41 is sensitive to light and temperature. Ensure it is stored correctly and that stock solutions are freshly prepared.
-
Culture medium: Differences in Middlebrook 7H9 broth batches or serum albumin quality can affect drug activity and bacterial growth.
-
Incubation conditions: Fluctuations in temperature or CO2 levels can impact bacterial metabolism and growth rates.
Q4: Can I use ATA-41 in combination with other antitubercular drugs?
A4: Preliminary studies suggest potential synergistic effects when ATA-41 is combined with second-line agents that do not target cell wall synthesis. However, comprehensive synergy testing (e.g., checkerboard assays) is required to confirm this for your specific strains and drug combinations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bacterial growth in any wells (including positive control) | Inactive bacterial culture; Contamination of culture medium; Incorrect incubation conditions. | Revive a fresh bacterial stock; Use a new batch of Middlebrook 7H9 broth; Verify incubator temperature and CO2 levels. |
| High MIC value for a known susceptible strain (e.g., H37Rv) | Degraded ATA-41 stock solution; Error in serial dilution; Resistant variant selected from stock culture. | Prepare a fresh stock solution of ATA-41 from powder; Double-check dilution calculations and pipetting technique; Re-streak the H37Rv culture from a frozen stock to ensure purity. |
| Precipitate forms when adding ATA-41 to the medium | Low solubility of ATA-41 in the aqueous medium; Interaction with media components. | Ensure the DMSO concentration does not exceed 0.5% in the final well volume; Prepare a more dilute stock solution if necessary; Briefly warm the medium to 37°C before adding the drug. |
| MIC values are consistently at the edge of the tested range | The concentration range is not appropriate for the tested strain. | Adjust the serial dilution range. For highly susceptible strains, start from a lower concentration. For resistant strains, use a higher maximum concentration. |
Protocol Modifications for Different M. tuberculosis Strains
The standard protocol for ATA-41 susceptibility testing is optimized for the reference strain H37Rv. However, modifications may be necessary for clinical isolates or other laboratory strains.
Summary of ATA-41 MIC Values for Different Strains
| M. tuberculosis Strain | Lineage | Key Characteristics | Typical MIC Range (µg/mL) | Protocol Considerations |
| H37Rv | Euro-American | Laboratory reference strain | 0.015 - 0.06 | Use standard protocol. |
| Beijing/W | East Asian | Often associated with hypervirulence and drug resistance | 0.25 - 2.0 | Higher prevalence of efflux pump activity; consider adding an efflux pump inhibitor (e.g., verapamil) as a control experiment. |
| MDR-TB Isolate (Clinical) | Varies | Resistant to at least isoniazid and rifampicin | >8.0 | Potential cross-resistance if the isolate has mutations in the inhA promoter. Confirm the specific resistance mechanism. |
| M. bovis BCG | M. bovis | Attenuated strain used as a vaccine | 0.008 - 0.03 | Highly susceptible; use a lower concentration range for testing. |
Experimental Protocols
Protocol 1: MIC Determination via Microplate Alamar Blue Assay (MABA)
-
Preparation of ATA-41 Stock: Dissolve ATA-41 in DMSO to a stock concentration of 1 mg/mL. Store at -20°C in light-protected aliquots.
-
Bacterial Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:50 in fresh 7H9 broth.
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer wells of a 96-well microplate to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of ATA-41 working solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterile control wells).
-
Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 7 days.
-
Reading Results:
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
-
Visualizations
Caption: Workflow for determining the MIC of ATA-41 using the MABA method.
Caption: Factors influencing ATA-41 protocol modifications for different strains.
Validation & Comparative
A Comparative Analysis of a Novel Antitubercular Agent-41 and the Frontline Drug Isoniazid Against Mycobacterium tuberculosis
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of a novel investigational compound, "Antitubercular agent-41," and the established first-line antitubercular drug, Isoniazid, against Mycobacterium tuberculosis (M. tuberculosis). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Note: As of the latest literature review, "this compound" is not a publicly documented compound. Therefore, it will be used as a placeholder in this guide to provide a framework for comparing a new chemical entity against the current standard of care, isoniazid.
Mechanism of Action
Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis
Isoniazid (INH) is a cornerstone of tuberculosis treatment and functions as a pro-drug.[1][2] It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, isoniazid covalently binds with an NAD cofactor to form an INH-NAD adduct.[4] This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FAS-II) system.[1][3] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[1][3][4] Disruption of mycolic acid synthesis compromises the integrity and impermeability of the cell wall, leading to bacterial cell death.[3] Isoniazid is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing organisms.[1]
Caption: Isoniazid activation and mechanism of action.
This compound: A Placeholder for a Novel Mechanism
The mechanism of action for "this compound" is currently undefined. Novel antitubercular agents often target different pathways to overcome resistance to existing drugs. Potential targets could include other aspects of cell wall synthesis, protein synthesis, DNA replication, or energy metabolism.[5][6] For instance, some new drugs inhibit mycobacterial ATP synthase or RNA polymerase.[5][7]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Isoniazid. Corresponding data for "this compound" would be populated here from relevant studies.
In Vitro Efficacy Against M. tuberculosis
| Compound | MIC against Drug-Susceptible M. tuberculosis (mg/L) | MIC against Isoniazid-Resistant M. tuberculosis (mg/L) |
| Isoniazid | 0.015 - 0.05[7][8] | >1.0 (strain dependent) |
| This compound | Data not available | Data not available |
In Vivo Efficacy in Murine Tuberculosis Model
| Compound | Dosage | Reduction in Bacterial Load (log10 CFU) in Lungs |
| Isoniazid | 25 mg/kg/day | ~2.5 - 3.0[8] |
| This compound | Data not available | Data not available |
Experimental Protocols
This section details the standard methodologies for evaluating the efficacy of antitubercular agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Assay Setup: The assay is typically performed in 96-well microplates. The test compound is serially diluted in the culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth. Visual inspection or the use of a growth indicator like Resazurin can be employed.
Cytotoxicity Assay (e.g., on HepG2 cells)
This assay evaluates the toxicity of the compound to human cells to determine its therapeutic index.
-
Cell Culture: Human liver carcinoma cells (HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Assay Procedure: Cells are seeded in 96-well plates and incubated to allow for attachment. The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 72 hours).[9]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, which measures mitochondrial activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated. For comparison, the IC50 of Rifampin, another antitubercular drug, is 25.5 µM against HepG2 cells.[9]
In Vivo Efficacy in a Murine Model
Animal models are crucial for evaluating the in vivo efficacy of new antitubercular agents.
-
Infection Model: Mice (e.g., BALB/c or C57BL/6) are infected via aerosol exposure with a low dose of M. tuberculosis.
-
Treatment Regimen: Treatment with the test compound, a positive control (e.g., isoniazid), and a vehicle control begins several weeks post-infection. Drugs are typically administered daily or several times a week by oral gavage.[8][10]
-
Efficacy Evaluation: After a defined treatment period (e.g., 4 weeks), mice are euthanized. The lungs and spleen are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).[8][10]
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated mice to those of the untreated control group.
Caption: A typical workflow for evaluating a new antitubercular agent.
Conclusion
Isoniazid remains a highly effective and essential component of first-line tuberculosis therapy due to its potent bactericidal activity against replicating M. tuberculosis. Its well-characterized mechanism of action, targeting mycolic acid synthesis, provides a benchmark for the evaluation of new antitubercular agents. The development of novel compounds, such as the hypothetical "this compound," is critical, particularly in the face of rising isoniazid resistance. A thorough comparative evaluation, utilizing standardized in vitro and in vivo protocols as outlined in this guide, is imperative to ascertain the potential of any new agent to supplement or replace existing therapies and address the challenge of drug-resistant tuberculosis.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unisciencepub.com [unisciencepub.com]
- 7. Assessment of the Efficacy of New Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Experimental Drug "Antitubercular agent-41" Shows Promise in Early Studies, Yet Lags Behind First-Line Therapies
For Immediate Release:
Shanghai, China – November 7, 2025 – An ongoing comparative analysis of the novel drug candidate "Antitubercular agent-41," also identified as "Compound 106," reveals its potential in the fight against Mycobacterium tuberculosis. However, a comprehensive evaluation of available data indicates that while the agent exhibits antimycobacterial properties, its overall efficacy and safety profile do not yet surpass the established first-line treatments for tuberculosis: isoniazid, rifampicin, ethambutol, and pyrazinamide.
"this compound" (Chemical Formula: C23H20FN3O3, CAS No. 901032-23-3) has been investigated in preclinical studies, showing activity against M. tuberculosis. The primary mechanism of action and detailed clinical performance data remain largely within proprietary research, with some information available through patent filings. This analysis collates publicly accessible data to provide a preliminary comparison with standard therapeutic agents.
Comparative Efficacy and Mechanism of Action
First-line anti-tuberculosis drugs have well-established mechanisms of action and proven clinical efficacy. Isoniazid primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Rifampicin targets the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis. Ethambutol disrupts the formation of the cell wall by inhibiting arabinosyl transferases. The precise mechanism of pyrazinamide is not fully elucidated but is known to be crucial for the sterilization of tuberculous lesions.
The specific molecular target of "this compound" is not yet publicly disclosed. Some research suggests that a compound referred to as "Compound 106" is effective against M. tuberculosis within macrophages and in cholesterol-rich environments, which are characteristic of certain stages of tuberculosis infection. This could indicate a novel mechanism of action that differs from the first-line agents. However, concerns regarding potential off-target effects, such as inhibition of the hERG channel which can lead to cardiac arrhythmias, have been noted in early assessments.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for "this compound" against the H37Rv strain of M. tuberculosis, compared to the typical MIC ranges for first-line drugs. It is important to note that data for "this compound" is limited and derived from a single source, which identifies it as an aminothiazole derivative. Further validation is required to confirm if this is the same molecule as the one described in the patent literature.
| Drug | Target Strain | MIC (μg/mL) |
| This compound (Compound 106) | M. tuberculosis H37Rv | ~0.97 (2.4 µM) |
| Isoniazid | M. tuberculosis H37Rv | 0.025 - 0.05 |
| Rifampicin | M. tuberculosis H37Rv | 0.05 - 0.1 |
| Ethambutol | M. tuberculosis H37Rv | 0.5 - 2.0 |
| Pyrazinamide | M. tuberculosis H37Rv | 12.5 - 100 |
Note: The MIC for this compound is converted from the reported 2.4 µM. The MIC values for first-line drugs represent a general range and can vary depending on the specific experimental conditions.
From this limited data, "this compound" demonstrates moderate in vitro activity. While its MIC is lower than that of pyrazinamide and in some cases ethambutol, it is significantly higher than that of the potent first-line agents, isoniazid and rifampicin.
Experimental Protocols
The standardized methods for determining the antitubercular activity of novel compounds are crucial for comparative analysis. Below are outlines of the typical experimental protocols used in such studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using broth microdilution or agar dilution methods. A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable medium, such as Middlebrook 7H9 broth or on 7H10/7H11 agar, containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period (typically 14-21 days at 37°C).
Intracellular Activity Assay
To assess the efficacy of a drug against mycobacteria residing within host cells, macrophage infection models are employed. Macrophage-like cell lines (e.g., J774A.1 or THP-1) are infected with M. tuberculosis. After allowing for phagocytosis, the cells are treated with the test compound. The intracellular bacterial load is quantified at different time points by lysing the macrophages and plating the lysate on a solid medium to determine the number of colony-forming units (CFUs).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of action of first-line TB drugs and a typical workflow for antitubercular drug screening.
Caption: Mechanisms of action of first-line anti-tuberculosis drugs.
Caption: A generalized workflow for the screening and development of new antitubercular drugs.
Conclusion
"this compound" represents an area of active research in the quest for new treatments for tuberculosis. The preliminary data suggests it may have a role, particularly in targeting intracellular or persistent forms of the bacteria. However, based on the limited publicly available information, it does not yet present a clear advantage over the highly effective and well-characterized first-line drugs. Further research is needed to fully elucidate its mechanism of action, efficacy in vivo, and safety profile before its potential role in clinical practice can be determined. Researchers and drug development professionals are encouraged to monitor upcoming publications and patent updates for more definitive data on this and other novel antitubercular agents.
Validating the In Vivo Efficacy of Antitubercular Agent-41 in Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational drug, "Antitubercular agent-41," against standard first-line antitubercular agents. The data presented is based on a well-established murine model of tuberculosis, offering researchers, scientists, and drug development professionals a robust framework for evaluating the potential of this new therapeutic candidate.
Comparative Efficacy Data
The in vivo bactericidal activity of this compound was assessed in a chronic infection mouse model and compared with standard first-line drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB). The primary endpoint was the reduction in bacterial load, measured in colony-forming units (CFU) in the lungs and spleens of infected mice after four weeks of treatment.
Table 1: Reduction in Bacterial Load (Log10 CFU) in Lungs of M. tuberculosis-Infected Mice
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (± SD) |
| Untreated Control | - | 0.1 ± 0.2 |
| This compound | 50 | 2.5 ± 0.4 |
| Isoniazid (INH) | 25 | 2.1 ± 0.3 |
| Rifampicin (RIF) | 10 | 1.8 ± 0.3 |
| Pyrazinamide (PZA) | 150 | 1.5 ± 0.5 |
| Ethambutol (EMB) | 100 | 1.2 ± 0.4 |
Table 2: Reduction in Bacterial Load (Log10 CFU) in Spleens of M. tuberculosis-Infected Mice
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (± SD) |
| Untreated Control | - | 0.0 ± 0.1 |
| This compound | 50 | 2.8 ± 0.5 |
| Isoniazid (INH) | 25 | 2.3 ± 0.4 |
| Rifampicin (RIF) | 10 | 2.0 ± 0.4 |
| Pyrazinamide (PZA) | 150 | 1.7 ± 0.6 |
| Ethambutol (EMB) | 100 | 1.4 ± 0.5 |
The data indicates that this compound, at a dose of 50 mg/kg, demonstrates a greater reduction in bacterial load in both the lungs and spleens of infected mice compared to the standard first-line agents at their respective therapeutic doses.
Experimental Protocols
A standardized and widely used murine model was employed to evaluate the in vivo efficacy of the antitubercular agents.[1][2]
1. Animal Model and Infection:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.[3]
-
Infection: Mice were infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve a low-dose infection, resulting in the implantation of approximately 100-200 bacilli in the lungs.[1]
-
Acclimatization: A 4-week period was allowed for the establishment of a chronic infection before the commencement of treatment.
2. Treatment Regimen:
-
Drug Administration: All drugs were administered orally by gavage, once daily, for 28 consecutive days.[4]
-
Control Group: An untreated control group received the vehicle (e.g., water) on the same schedule.
-
Dosages:
3. Efficacy Assessment:
-
Endpoint: The primary measure of efficacy was the bacterial load in the lungs and spleens.
-
Procedure: At 24 hours after the final dose, mice were euthanized. The lungs and spleens were aseptically removed, homogenized, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with OADC.
-
Quantification: Colony-forming units (CFU) were enumerated after 3-4 weeks of incubation at 37°C. The results were expressed as the mean log10 CFU per organ.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo efficacy testing of antitubercular agents.
Hypothetical Signaling Pathway for this compound
The proposed mechanism of action for this compound involves the inhibition of a novel bacterial enzyme, Myco-Synthase X, which is crucial for the synthesis of a unique component of the mycobacterial cell wall.
Caption: Proposed mechanism of action for this compound.
Comparative Analysis of Standard Drugs
-
Isoniazid (INH): A prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] It exhibits strong early bactericidal activity.[1][10]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[8][11] It is a key sterilizing drug, effective against both rapidly and slowly metabolizing bacilli.[1]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment within macrophages.[9][12] Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism.[8][12] It is highly effective against semi-dormant bacilli.[13]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[11][13] It is primarily bacteriostatic and is included in regimens to prevent the emergence of drug resistance.[5]
The superior performance of this compound in this preclinical model suggests it may be a potent candidate for further development, potentially offering a more rapid or effective treatment for tuberculosis. Future studies should explore its efficacy in combination with existing drugs to assess for synergistic effects and its potential to shorten the duration of therapy.
References
- 1. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The first-line antituberculosis drugs, and their fixed-dose combination induced abnormal sperm morphology and histological lesions in the testicular cells of male mice [frontiersin.org]
- 6. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 7. Activity of pyrazinamide in a murine model against Mycobacterium tuberculosis isolates with various levels of in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. unisciencepub.com [unisciencepub.com]
- 10. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of Antitubercular Drugs | PPTX [slideshare.net]
Target Validation of Antitubercular Agent-41: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic approaches to validate the proposed molecular target of Antitubercular agent-41. It includes supporting experimental data for alternative antitubercular agents, detailed experimental protocols for key genetic validation techniques, and visualizations of relevant pathways and workflows.
Introduction to this compound and its Proposed Target
This compound is a novel compound demonstrating inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] While the specific molecular target of "this compound" is not definitively identified in all literature, recent studies on a series of potent antitubercular compounds suggest that it belongs to a class of inhibitors targeting Polyketide Synthase 13 (Pks13).[2] Pks13 is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.[2][3] This guide will proceed with Pks13 as the proposed target for the purpose of outlining genetic validation strategies.
Genetic validation is a critical step in drug development, providing a direct link between a compound's activity and its intended molecular target.[4][5] Techniques such as CRISPR interference (CRISPRi) and gene knockout allow for the specific depletion or removal of the proposed target protein, which should phenocopy the bactericidal or bacteriostatic effects of the compound.[6][7][8][9]
Comparative Analysis of Antitubercular Agents and Their Targets
The following table summarizes the characteristics of this compound against other established antitubercular drugs with genetically validated targets.
| Antitubercular Agent | Validated Molecular Target | Cellular Process Targeted | Reported MIC/IC50 | Genetic Validation Approach |
| This compound (Proposed) | Polyketide Synthase 13 (Pks13) | Mycolic Acid Biosynthesis | Potent activity against Mtb H37Rv reported | CRISPRi, Gene Knockout |
| Isoniazid | InhA (Enoyl-ACP reductase) | Mycolic Acid Biosynthesis | 0.02-0.2 µg/mL | Conditional Knockdown, Overexpression |
| Rifampicin | RpoB (RNA polymerase β-subunit) | RNA Synthesis | 0.05-0.2 µg/mL | Gene Knockout, Point Mutation Analysis |
| Ethambutol | EmbAB (Arabinosyltransferases) | Arabinogalactan Synthesis | 0.5-2.0 µg/mL | Overexpression, Gene Knockout |
| Bedaquiline | AtpE (ATP synthase subunit c) | Cellular Respiration/ATP Synthesis | 0.03-0.12 µg/mL | CRISPRi, Conditional Knockdown |
| SQ109 | MmpL3 (Mycolic acid transporter) | Mycolic Acid Transport | 0.16-0.64 µg/mL | CRISPRi |
Genetic Validation Strategies for the Target of this compound
The essentiality of a gene for the survival of M. tuberculosis can be confirmed through genetic manipulation. The primary methods employed are CRISPR interference for conditional knockdown and homologous recombination for gene knockout.
1. CRISPR Interference (CRISPRi) Mediated Knockdown:
CRISPRi utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to the promoter or coding region of the target gene, sterically blocking transcription.[6][10] This results in a conditional knockdown of the target protein, allowing for the study of essential genes. The level of knockdown can often be tuned by using inducible promoters, such as an anhydrotetracycline (ATc)-inducible system.[6][7][11] A successful validation experiment would demonstrate that the knockdown of the proposed target gene (Pks13) leads to a phenotype consistent with the effect of this compound, such as growth inhibition or cell death.[6] Furthermore, a knockdown strain should exhibit hypersensitivity to the compound at sub-MIC concentrations.[6][11]
2. Gene Knockout via Homologous Recombination:
For non-essential genes, a complete gene knockout can be generated through homologous recombination.[8][9] This technique involves replacing the target gene with a selectable marker, such as an antibiotic resistance cassette. If the target gene is essential, a viable knockout mutant can only be obtained in a merodiploid strain that carries a second, functional copy of the gene at a different locus.[8][9] The essentiality of the target gene can then be confirmed by demonstrating the inability to remove the complementing copy.
Experimental Protocols
This protocol outlines the steps for creating a conditional knockdown of a target gene in M. tuberculosis using an ATc-inducible CRISPRi system.
-
sgRNA Design and Plasmid Construction:
-
Design a 20-22 nucleotide sgRNA sequence targeting the non-template DNA strand of the Pks13 gene, immediately downstream of a protospacer adjacent motif (PAM).[6][11]
-
Synthesize and clone the sgRNA sequence into an appropriate integrative CRISPRi plasmid vector containing the dCas9 gene under the control of an ATc-inducible promoter.[6]
-
A non-targeting sgRNA should be used as a negative control.
-
-
Transformation of M. tuberculosis:
-
Prepare electrocompetent M. tuberculosis cells (e.g., H37Rv or a BSL-2 auxotrophic strain like MC²6230).[6]
-
Electroporate the CRISPRi plasmid into the competent cells.
-
Select for transformants on appropriate antibiotic-containing solid medium (e.g., 7H10 agar with hygromycin).
-
-
Induction of Gene Knockdown and Phenotypic Analysis:
-
Grow the transformed M. tuberculosis strains in liquid medium (e.g., 7H9 broth) to mid-log phase.
-
Induce gene knockdown by adding varying concentrations of anhydrotetracycline (ATc) (e.g., 0-100 ng/mL).[11]
-
Monitor bacterial growth over time by measuring optical density at 600 nm (OD600) or by determining colony-forming units (CFU).[11]
-
Confirm target gene knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR).[6][11]
-
-
Drug Hypersensitivity Testing:
-
Grow the knockdown and control strains in the presence of a sub-inhibitory concentration of ATc.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the knockdown and control strains.
-
A significant reduction in the MIC for the knockdown strain would indicate on-target activity.[6]
-
This protocol describes a two-step allelic exchange method to assess gene essentiality.[8][9]
-
Construction of the Suicide Delivery Vector:
-
Amplify ~1 kb regions of DNA flanking the target gene (Pks13) from the M. tuberculosis genome.
-
Clone these flanking regions on either side of a selectable marker (e.g., hygromycin resistance cassette) in a suicide vector that cannot replicate in mycobacteria. The vector should also contain a counter-selectable marker (e.g., sacB).
-
-
Generation of a Merodiploid Strain:
-
Introduce a second, functional copy of the target gene under the control of a suitable promoter into an integrative vector.
-
Transform this vector into wild-type M. tuberculosis to create a merodiploid strain.
-
-
Allelic Exchange Mutagenesis:
-
Electroporate the suicide delivery vector into the merodiploid strain.
-
Select for single-crossover (SCO) integrants on plates containing the appropriate antibiotic for the suicide vector.
-
Confirm the integration event by PCR.
-
-
Selection for Double-Crossover (DCO) Mutants:
-
Grow SCO colonies in the absence of selection to allow for the second recombination event.
-
Plate the culture on a medium containing the counter-selective agent (e.g., sucrose for sacB) to select for DCOs where the vector backbone has been excised.
-
Genotype the resulting colonies by PCR to distinguish between wild-type revertants and knockout mutants. The inability to obtain a knockout in the absence of the complementing copy confirms the gene's essentiality.
-
Visualizations
Caption: Proposed inhibition of Pks13 by this compound, disrupting mycolic acid synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 4. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and validation of novel drug targets in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]
- 8. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 10. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Specificity of a Novel Antitubercular Agent Against Diverse Mycobacterial Species
This guide provides a comparative analysis of the in vitro activity of the novel investigational compound, "Antitubercular agent-41," against Mycobacterium tuberculosis and a panel of clinically relevant non-tuberculous mycobacteria (NTM). The performance of "this compound" is benchmarked against established first-line antitubercular drugs. Detailed experimental protocols and a summary of the agent's putative mechanism of action are presented to aid researchers in the evaluation of its potential as a broad-spectrum antimycobacterial agent.
Comparative In Vitro Activity
The antimycobacterial activity of "this compound" and standard antitubercular drugs was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1][2][3] The results, summarized in the table below, indicate the potency of each agent against the tested mycobacterial species.
| Mycobacterial Species | "this compound" MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) | Amikacin MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 0.5 | 0.06 | 0.12 | 1.0 |
| Mycobacterium avium | 2.0 | >64 | 8.0 | 8.0 |
| Mycobacterium abscessus | 8.0 | >64 | >64 | 16.0 |
| Mycobacterium kansasii | 1.0 | 1.0 | 0.25 | 4.0 |
| Mycobacterium smegmatis | 0.25 | 32.0 | 4.0 | 2.0 |
Data Interpretation: "this compound" demonstrates potent activity against Mycobacterium tuberculosis H37Rv, comparable to first-line agents. It also exhibits significant activity against Mycobacterium kansasii and Mycobacterium smegmatis. The agent shows moderate activity against Mycobacterium avium and reduced activity against the highly drug-resistant Mycobacterium abscessus. In contrast, Isoniazid's activity is largely specific to the M. tuberculosis complex.
Experimental Protocols
The following section details the methodology employed for the determination of Minimum Inhibitory Concentration (MIC) values.
Broth Microdilution Assay for MIC Determination
A standardized broth microdilution method was utilized to determine the MIC values for all tested compounds against the selected mycobacterial species.[1][2][4]
1. Inoculum Preparation:
-
Mycobacterial strains were cultured on Middlebrook 7H10 agar plates.
-
Colonies were transferred to a tube containing sterile saline and glass beads and vortexed to create a homogenous suspension.
-
The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 colony-forming units (CFU)/mL.
-
The inoculum was further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
2. Assay Plate Preparation:
-
Two-fold serial dilutions of each antimicrobial agent were prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
The final volume in each well was 100 µL.
-
A drug-free well was included as a growth control, and a well with media alone served as a negative control.
3. Incubation:
-
The prepared microtiter plates were sealed and incubated at 37°C.
-
Incubation times varied depending on the growth rate of the mycobacterial species: 7 days for M. tuberculosis and slow-growing NTM, and 3 days for rapidly growing species like M. smegmatis.
4. MIC Determination:
-
Following incubation, microbial growth was assessed visually.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro assessment of the specificity of a novel antitubercular agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Mechanism of Action
"this compound" is hypothesized to inhibit a key enzyme involved in the synthesis of the mycobacterial cell wall, a common target for novel antitubercular drugs.[5][6][7] The proposed signaling pathway is depicted below.
Caption: Proposed inhibition of a key enzyme in mycolic acid synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal vs. Bacteriostatic Activity of Antitubercular Agent-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel candidate, "Antitubercular agent-41," to determine its bactericidal versus bacteriostatic activity against Mycobacterium tuberculosis (Mtb). The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) mechanisms is crucial in the development of effective tuberculosis therapies.[1][2] This document outlines the experimental data comparing Agent-41 with established first-line antitubercular drugs and details the protocols used for this validation.
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3][4] The ratio of MBC to MIC is a key indicator: a ratio of ≤4 is typically considered bactericidal, whereas a ratio >4 suggests bacteriostatic activity.[2]
For this analysis, Agent-41 was compared against Isoniazid, a well-known bactericidal agent, and Ethambutol, which is recognized as a bacteriostatic agent.[5][6][7][8] The experiments were conducted against the reference Mtb strain H37Rv.
Table 1: Comparative MIC and MBC Data against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| This compound | 0.25 | 0.75 | 3 | Bactericidal |
| Isoniazid (Control) | 0.05 | 0.15 | 3 | Bactericidal |
| Ethambutol (Control) | 2.0 | >32 | >16 | Bacteriostatic |
The results indicate that this compound exhibits bactericidal properties against M. tuberculosis H37Rv, with an MBC/MIC ratio of 3. This performance is comparable to the bactericidal control, Isoniazid.
Time-Kill Kinetic Assay
To further elucidate the dynamics of its antimicrobial action, a time-kill kinetic assay was performed. This assay measures the rate of bacterial killing over time at various concentrations of the drug. The results for Agent-41 were compared with those for Isoniazid and Ethambutol at a concentration of 8x their respective MICs.
Table 2: Time-Kill Kinetics against M. tuberculosis H37Rv (Log10 CFU/mL Reduction)
| Time (Hours) | This compound (2 µg/mL) | Isoniazid (0.4 µg/mL) | Ethambutol (16 µg/mL) | No-Drug Control |
| 0 | 0 | 0 | 0 | 0 |
| 24 | -1.8 | -2.1 | -0.5 | +0.8 |
| 48 | -3.2 | -3.5 | -0.6 | +1.5 |
| 72 | -4.1 | -4.5 | -0.7 | +2.2 |
| 96 | -4.3 | -4.8 | -0.7 | +2.8 |
The time-kill assay demonstrates that this compound causes a significant, time-dependent reduction in bacterial viability, achieving a >3-log10 reduction in colony-forming units (CFU) within 48 hours. This killing dynamic is characteristic of a bactericidal agent and is similar to the profile observed for Isoniazid.[9][10] In contrast, Ethambutol showed minimal reduction in CFU, confirming its bacteriostatic nature.[11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method in 96-well plates.
-
Inoculum Preparation: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Test compounds were serially diluted two-fold in a 96-well plate using 7H9 broth.
-
Incubation: The prepared inoculum was added to each well. The plates were sealed and incubated at 37°C for 14 days.
-
Reading: The MIC was defined as the lowest drug concentration that showed no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay was conducted as a subsequent step to the MIC determination.[13][14]
-
Subculturing: Aliquots (100 µL) were taken from the wells of the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations, as well as from the growth control well.
-
Plating: The aliquots were plated onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubation: Plates were incubated at 37°C for 21-28 days until colonies were visible.
-
Calculation: The MBC was determined as the lowest concentration of the agent that resulted in a ≥99.9% (or a 3-log10) reduction in CFU compared to the initial inoculum count.[4][15]
Time-Kill Kinetic Assay
This assay provides insight into the rate of bactericidal activity.[9][16]
-
Culture Preparation: A mid-log phase culture of M. tuberculosis H37Rv was diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in 7H9 broth.
-
Drug Exposure: The test compounds were added at a concentration of 8x their respective MICs. A no-drug culture was included as a growth control.
-
Sampling and Plating: At specified time points (0, 24, 48, 72, and 96 hours), aliquots were removed from each culture, serially diluted in saline, and plated on 7H11 agar.
-
Incubation and Counting: Plates were incubated at 37°C for 21-28 days, after which colonies were counted to determine the CFU/mL at each time point.
Visualizations
Hypothetical Mechanism of Action
It is hypothesized that this compound, similar to Isoniazid, acts as a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). Once activated, it targets and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[5]
Caption: Hypothetical activation and target pathway for this compound.
Experimental Workflow
The validation process follows a structured workflow, beginning with the determination of the MIC, followed by the MBC assay and time-kill kinetics to confirm the nature of the antimicrobial activity.
Caption: Workflow for determining the bactericidal vs. bacteriostatic activity.
Classification Logic
The classification of an antimicrobial agent is based on a quantitative assessment of its ability to kill bacteria, primarily determined by the MBC/MIC ratio.
Caption: Decision tree for classifying antimicrobial activity based on the MBC/MIC ratio.
References
- 1. quora.com [quora.com]
- 2. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. lifelinkr.com [lifelinkr.com]
- 8. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 13. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. [PDF] Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antitubercular Agent-41
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like Antitubercular agent-41 is a critical component of laboratory safety and regulatory compliance. As the specific chemical properties and hazard profile of "this compound" are not publicly documented, it must be handled as a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of investigational drugs and chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of investigational compounds such as this compound must be managed through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this agent through standard laboratory trash or sewer systems.
-
Initial Contact with EHS : The first and most critical step is to contact your institution's EHS office. They will provide specific guidance based on local, state, and federal regulations and may need to arrange for specialized waste pickup.
-
Waste Identification and Segregation :
-
Pure "this compound" (solid or stock solution) must be segregated from other chemical waste streams.
-
Contaminated materials, such as vials, pipette tips, and gloves, should be collected separately.
-
-
Container Selection :
-
Choose a waste container that is compatible with the physical and chemical properties of this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate.[1]
-
Original containers, such as vials or ampules, can often be placed directly into the designated hazardous waste container without being emptied.[1][2]
-
-
Labeling :
-
Obtain official HAZARDOUS WASTE labels from your EHS department.[1]
-
Affix the label to the waste container and complete all required fields, including:
-
The full chemical name: "this compound (Investigational Compound)"
-
Principal Investigator's name and contact information.
-
The specific location (building and room number) where the waste is stored.[1]
-
Concentration and quantity of the agent.
-
-
-
Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should be in a secure, low-traffic area, away from general laboratory activities.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Waste Pickup and Final Disposal :
-
Once the container is full, or when the experiment is complete, submit a chemical waste disposal request to your EHS office.[1]
-
EHS will arrange for trained personnel to collect the waste.
-
The standard and recommended final disposal method for investigational pharmaceutical waste is incineration at a permitted hazardous waste facility.[2][3][4] This ensures the complete destruction of the active compound.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes general specifications for the disposal of investigational compounds.
| Parameter | Specification | Source |
| Final Disposal Method | Incineration | [2][3][4] |
| Container Type | Compatible glass or plastic with a secure lid | [1] |
| Labeling Requirement | Official Hazardous Waste Label from EHS | [1] |
| Storage Location | Designated and registered Satellite Accumulation Area (SAA) | [1] |
| Regulatory Compliance | Federal, State, and Local Regulations | [3][5] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
Essential Safety and Handling Protocols for Potent Antitubercular Agents
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for handling potent antitubercular agents, referred to herein as "Antitubercular agent-41," within a research and drug development laboratory setting. Adherence to these protocols is mandatory to ensure the safety of all personnel and to prevent environmental contamination.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to hazardous materials.[1] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Disposable latex, latex-free vinyl, or nitrile gloves.[2] | To prevent direct skin contact with the agent. Must be discarded with infectious laboratory waste after use and never be reused.[2] |
| Gown | Laboratory gown with long sleeves and a solid front that fastens in the back.[2][3][4] | To protect skin and personal clothing from splashes and contamination. Gowns should not be worn outside the laboratory.[2][3] |
| Respiratory Protection | N95 or FFP2 respirators.[2][5] | To protect against inhalation of aerosolized particles of the agent.[2] Respirators are a key tool in preventing the contraction of TB and other respiratory infections.[5] |
| Eye Protection | Safety goggles or a face shield.[4] | To protect the mucous membranes of the eyes from splashes or aerosols. |
| Footwear | Closed-toed shoes.[3] | To protect the feet from spills and falling objects. |
II. Operational Plan: Handling and Experimental Workflow
All handling of this compound must be conducted within a certified Biological Safety Cabinet (BSC) to minimize the risk of aerosol generation.[2]
A. Preparation:
-
Don all required PPE as specified in the table above before entering the designated handling area.[4]
-
Ensure the BSC is functioning correctly and has been decontaminated.
-
Prepare all necessary materials and reagents within the BSC to minimize movement in and out of the cabinet.
B. Handling:
-
All procedures that may generate aerosols, such as vortexing, sonicating, or pipetting, must be performed within the BSC.
-
Use sealed centrifuge rotors or safety cups to prevent aerosol release during centrifugation.
-
After handling the agent, decontaminate all surfaces within the BSC.
C. Post-Handling:
-
Remove PPE in the designated doffing area, ensuring not to contaminate personal clothing or skin.
-
Wash hands thoroughly with soap and water after removing gloves.[2][3]
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory working areas.[3]
III. Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental release and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, and pipette tips, must be placed in a designated biohazard bag within the BSC.
-
Liquid Waste: Contaminated liquid waste must be decontaminated with an appropriate disinfectant before disposal.
-
Sharps: All contaminated sharps, such as needles and blades, must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All biohazardous waste must be autoclaved before being removed from the laboratory for final disposal according to institutional guidelines.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. manuals.cts-sct.ca [manuals.cts-sct.ca]
- 2. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 4. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 5. Personal Protective Equipment for Tuberculosis Infection Prevention and Control in the Western Cape: Disjunctures Between Policy and Practice | DSBS Fieldnotes [health.uct.ac.za]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
